Nordoxepin hydrochloride
Description
Properties
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPPEZGJRSOKRE-QFHYWFJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196369 | |
| Record name | Desmethyldoxepin hydrochloride, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4504-96-5, 2887-91-4 | |
| Record name | 1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-, hydrochloride (1:1), (3E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4504-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethyldoxepin hydrochloride, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004504965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethyldoxepin hydrochloride, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYLDOXEPIN HYDROCHLORIDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VQL417S2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Nordoxepin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nordoxepin, also known as desmethyldoxepin, is the primary and pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin. This technical guide provides a comprehensive overview of the mechanism of action of nordoxepin hydrochloride, focusing on its molecular interactions with key central nervous system targets. The document details its primary activity as a monoamine reuptake inhibitor and its secondary activities as an antagonist at various neurotransmitter receptors. Quantitative binding affinity data are presented, alongside detailed experimental protocols for the assays used to determine these interactions. Signaling pathways and experimental workflows are visualized to provide a clear and in-depth understanding for research and drug development professionals.
Introduction
Nordoxepin is a significant contributor to the therapeutic effects of its parent drug, doxepin, a medication used in the treatment of major depressive disorder, anxiety, and insomnia.[1] As a demethylated metabolite of a tertiary amine TCA, nordoxepin exhibits a distinct pharmacological profile. Generally, such metabolites are more potent inhibitors of norepinephrine reuptake and less potent inhibitors of serotonin reuptake, with reduced anticholinergic, antihistaminic, and antiadrenergic activities compared to their parent compounds.[1] Nordoxepin has a longer elimination half-life of approximately 31 hours, compared to about 17 hours for doxepin.[1] This guide delineates the specific molecular mechanisms underlying nordoxepin's pharmacological effects.
Primary Mechanism of Action: Monoamine Reuptake Inhibition
The principal antidepressant mechanism of this compound is the inhibition of the presynaptic reuptake of norepinephrine and, to a lesser extent, serotonin. By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), nordoxepin increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Norepinephrine Transporter (NET) Inhibition
Nordoxepin is a potent inhibitor of the norepinephrine transporter. This action is considered a major contributor to its antidepressant efficacy. The increased availability of norepinephrine in the synapse leads to the downstream activation of adrenergic receptors.
Serotonin Transporter (SERT) Inhibition
Compared to its potent effect on NET, nordoxepin is a significantly less potent inhibitor of the serotonin transporter. This selectivity for NET over SERT is a hallmark of secondary amine tricyclic antidepressants.
Secondary Mechanisms of Action: Receptor Antagonism
In addition to its primary effects on neurotransmitter reuptake, nordoxepin interacts with a variety of other receptors, acting as an antagonist. These interactions are generally weaker than those of its parent compound, doxepin, and contribute to its side effect profile.
-
Histamine H1 Receptor: Antagonism at this receptor is responsible for sedative effects.
-
Muscarinic Acetylcholine Receptors (M1-M5): Blockade of these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.
-
Alpha-1 Adrenergic Receptors: Antagonism of these receptors can cause orthostatic hypotension and dizziness.
Quantitative Pharmacological Profile
The binding affinities of this compound for various human neurotransmitter transporters and receptors have been determined through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity.
Data Presentation
| Target | Ligand/Assay | Ki (nM) | Reference |
| Transporters | |||
| Norepinephrine Transporter (NET) | [3H]Nisoxetine | 15 | (Tatsumi et al., 1997) |
| Serotonin Transporter (SERT) | [3H]Citalopram | 200 | (Tatsumi et al., 1997) |
| Receptors | |||
| Histamine H1 | [3H]Pyrilamine | 29 | (Richelson, 1983, as cited in Gillman, 2007) |
| Muscarinic Acetylcholine | [3H]QNB | 140 | (Richelson, 1983, as cited in Gillman, 2007) |
| Alpha-1 Adrenergic | [3H]Prazosin | 110 | (Richelson, 1983, as cited in Gillman, 2007) |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key molecular interactions and logical flow of nordoxepin's mechanism of action.
Caption: Primary mechanism of Nordoxepin at the synapse.
Caption: Secondary receptor antagonism by Nordoxepin.
Experimental Protocols
The determination of nordoxepin's binding affinities relies on established in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay (for Receptor and Transporter Affinity)
This assay measures the affinity of a drug (the "competitor," e.g., nordoxepin) for a target receptor or transporter by quantifying its ability to displace a known radioactively labeled ligand ("radioligand").
Objective: To determine the inhibition constant (Ki) of nordoxepin for a specific target.
Materials:
-
Membrane Preparation: Homogenized tissue or cell membranes from cell lines stably expressing the human receptor or transporter of interest (e.g., CHO-hNET cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target (e.g., [3H]Nisoxetine for NET, [3H]Pyrilamine for H1 receptors).
-
Competitor: this compound of varying concentrations.
-
Assay Buffer: Buffer appropriate for the specific target (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester for rapid filtration.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Incubation: The assay is typically performed in 96-well plates. To each well, the following are added in order:
-
Assay buffer.
-
Nordoxepin solution at various concentrations (typically a serial dilution).
-
A fixed concentration of the radioligand (usually at or near its Kd value).
-
The membrane preparation to initiate the binding reaction.
-
-
Control Wells:
-
Total Binding: Contains buffer, radioligand, and membranes (no competitor).
-
Non-specific Binding: Contains buffer, radioligand, membranes, and a high concentration of a known, non-labeled drug that saturates the target, to measure binding to non-target sites.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then quantified using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of nordoxepin that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
Neurotransmitter Uptake Assay
This functional assay measures the ability of a drug to inhibit the uptake of a neurotransmitter (or a fluorescent substrate) into cells expressing the corresponding transporter.
Objective: To determine the functional potency (IC50) of nordoxepin in inhibiting neurotransmitter reuptake.
Materials:
-
Cell Line: A cell line stably expressing the human transporter of interest (e.g., HEK293-hNET).
-
Substrate: Radioactively labeled neurotransmitter (e.g., [3H]norepinephrine) or a fluorescent substrate that mimics the neurotransmitter.
-
Inhibitor: this compound of varying concentrations.
-
Assay Buffer: Appropriate physiological buffer (e.g., Krebs-Ringer-HEPES).
-
Instrumentation: Scintillation counter (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays).
Procedure:
-
Cell Plating: Cells are seeded into 96-well plates and allowed to grow to form a confluent monolayer.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with assay buffer. The cells are then pre-incubated with varying concentrations of nordoxepin (or buffer for control wells) for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Uptake Initiation: The uptake reaction is initiated by adding a fixed concentration of the labeled substrate (e.g., [3H]norepinephrine) to all wells.
-
Incubation: The plate is incubated for a short, defined period (e.g., 10-15 minutes) during which the transporter actively uptakes the substrate. The timing is critical to ensure measurement is within the initial linear phase of uptake.
-
Uptake Termination: The reaction is stopped by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold assay buffer to remove all extracellular substrate.
-
Cell Lysis and Quantification: The cells are lysed to release the intracellular (uptaken) substrate.
-
For radiolabeled assays, a lysis buffer is added, and the lysate is transferred to scintillation vials for counting.
-
For fluorescent assays, the increase in intracellular fluorescence is measured directly in the plate using a fluorescence plate reader.
-
-
Data Analysis:
-
The amount of substrate taken up in the presence of different concentrations of nordoxepin is calculated.
-
The data is plotted as percent inhibition of uptake versus the logarithm of the nordoxepin concentration.
-
The concentration of nordoxepin that causes 50% inhibition of uptake (IC50) is determined using non-linear regression.
-
Conclusion
This compound, the active metabolite of doxepin, functions primarily as a potent norepinephrine reuptake inhibitor with a weaker affinity for the serotonin transporter. Its secondary pharmacological actions include antagonism of histamine H1, muscarinic acetylcholine, and alpha-1 adrenergic receptors, though with lower potency than its parent compound. This profile explains both its therapeutic antidepressant effects and its side effect profile, which is generally more tolerable than that of tertiary amine TCAs. The quantitative data and experimental protocols provided in this guide offer a detailed framework for understanding and further investigating the complex pharmacology of nordoxepin for research and drug development purposes.
References:
-
Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British journal of pharmacology, 151(6), 737–748.
-
Richelson, E. (1983). Antihistamine and tricyclic antidepressant binding to the histamine H1 receptor of the guinea pig brain. Psychopharmacology Bulletin, 19(3), 479-482.
-
Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249–258.
-
Wikipedia contributors. (2023). Nordoxepin. In Wikipedia, The Free Encyclopedia.
References
Nordoxepin Hydrochloride: A Comprehensive Technical Guide on its Role as a Doxepin Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxepin, a tricyclic antidepressant (TCA), has been a cornerstone in the management of major depressive disorder, anxiety, and insomnia for decades.[1][2] Its therapeutic effects are not solely attributable to the parent compound but are significantly influenced by its primary active metabolite, Nordoxepin hydrochloride, also known as N-desmethyldoxepin.[3][4][5] This technical guide provides an in-depth exploration of Nordoxepin's role, covering its formation, pharmacokinetic profile, pharmacological activity, and the analytical methodologies used for its quantification. Understanding the contribution of this major metabolite is critical for a comprehensive grasp of doxepin's clinical efficacy and safety profile.
Pharmacokinetics of Doxepin and the Metabolic Formation of Nordoxepin
Doxepin undergoes extensive first-pass metabolism in the liver following oral administration, with approximately 55% to 87% of the dose being metabolized before reaching systemic circulation.[6] This biotransformation process is what leads to the formation of Nordoxepin.
Absorption and Distribution
Oral doxepin is well-absorbed, with peak plasma concentrations (Tmax) of the parent drug reached in approximately 2 to 4 hours.[6] The presence of a high-fat meal can increase the AUC by 41% and Cmax by 15%, delaying Tmax.[7] Both doxepin and nordoxepin are widely distributed throughout the body tissues.[1] Plasma protein binding is approximately 80% for doxepin and 76% for nordoxepin.[1][2][6]
Metabolic Pathway
The primary metabolic pathway for doxepin is N-demethylation to form nordoxepin. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system.
-
N-demethylation: CYP2C19 is the major enzyme responsible for the conversion of doxepin to nordoxepin, with contributions from CYP1A2 and CYP2C9 to a lesser extent.[3][8] CYP2D6 and CYP3A4 are not significantly involved in this specific demethylation step.[3][8]
-
Hydroxylation: Both doxepin and nordoxepin undergo further hydroxylation, which is mainly mediated by CYP2D6.[3]
-
Glucuronidation: Following hydroxylation, the metabolites are transformed into glucuronide conjugates, which are then excreted.[2][3]
The genetic polymorphism of CYP2D6 and CYP2C19 can lead to significant interindividual variability in the plasma concentrations of doxepin and nordoxepin, affecting both efficacy and toxicity.[2][3][6]
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for doxepin and its active metabolite, nordoxepin.
| Parameter | Doxepin | Nordoxepin | Reference(s) |
| Time to Peak (Tmax) | 2 - 4 hours | 2 - 10 hours | [6] |
| Elimination Half-life (t½) | ~15-17 hours (range 8-24) | ~31-51 hours (range 33-80) | [1][3][6] |
| Apparent Volume of Distribution (Vd) | ~11,930 L or 20 L/kg | Not specified | [1][2][6] |
| Plasma Protein Binding | ~80% | ~76% | [1][2][6] |
| Primary Metabolizing Enzymes | CYP2C19, CYP1A2, CYP2C9, CYP2D6 | CYP2D6 (for hydroxylation) | [3][8] |
Pharmacology of Nordoxepin
Nordoxepin is not merely an inactive byproduct; it is a pharmacologically active compound that contributes significantly to the overall clinical effects of doxepin.[3]
Mechanism of Action
Like its parent compound, nordoxepin is a tricyclic antidepressant. However, its pharmacological profile shows important distinctions:
-
Norepinephrine and Serotonin Reuptake Inhibition: Generally, demethylated metabolites of tertiary amine TCAs, such as nordoxepin, are more potent and selective inhibitors of norepinephrine reuptake compared to the parent drug.[8][9] Conversely, they are less potent inhibitors of serotonin reuptake.[3][8] This shift in selectivity contributes to the overall antidepressant effect.
-
Receptor Antagonism: Nordoxepin is generally less potent in its antiadrenergic (α1), antihistaminic (H1), and anticholinergic (muscarinic) activities compared to doxepin.[3][9] Doxepin itself has a very high affinity for the H1 receptor, which is responsible for its sedative effects at low doses.[10][11][12]
Stereochemistry
Doxepin is administered as a mixture of (E) and (Z) stereoisomers, typically in an 85:15 ratio.[3] The metabolism of doxepin is stereoselective. While plasma concentrations of the doxepin isomers remain at a similar ratio to the administered drug, the stereoisomers of nordoxepin are found in an approximate 1:1 ratio in the plasma.[3] This is due to the differential metabolism of the doxepin isomers by cytochrome P450 enzymes.[3] The (Z)-isomer of doxepin has a significantly higher affinity for the H1 receptor than the (E)-isomer.[10]
Clinical Significance of Nordoxepin
The extended half-life of nordoxepin (~31-51 hours) compared to doxepin (~15-17 hours) means that the metabolite persists in the body for a longer duration and can accumulate with chronic dosing, contributing significantly to the steady-state therapeutic effect and potential side effects.[1][3][6]
For therapeutic drug monitoring (TDM), it is recommended to measure the concentrations of both doxepin and nordoxepin. The optimal therapeutic response is typically observed when the combined serum concentrations of both compounds are between 50 and 150 ng/mL.[13] Concentrations exceeding 500 ng/mL are associated with an increased risk of toxicity, particularly cardiac dysrhythmias.[13]
Experimental Protocols: Quantification of Doxepin and Nordoxepin
The accurate quantification of doxepin and nordoxepin in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[14][15]
Detailed Methodology: LC-MS/MS Analysis in Human Plasma
This protocol is based on a validated method for the simultaneous determination of doxepin and nordoxepin in human plasma.[14][15]
5.1.1 Sample Preparation: Liquid-Liquid Extraction
-
Pipette 500 µL of human plasma into a clean glass tube.
-
Add 50 µL of the internal standard working solution (e.g., propranolol and desipramine).
-
Add 200 µL of 100 mM ammonium acetate buffer (pH 8.0) and vortex for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether as the extraction solvent.
-
Vortex the mixture for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase and inject 15 µL into the LC-MS/MS system.
5.1.2 Chromatographic Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm).[14]
-
Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio.[14][15]
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.[14]
5.1.3 Mass Spectrometric Conditions
-
Mass Spectrometer: API-5500 triple quadrupole mass spectrometer or equivalent.[14]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[14]
-
MRM Transitions:
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
Conclusion
This compound is a critical component in understanding the pharmacology of doxepin. As the major and pharmacologically active metabolite, its formation, distinct pharmacological profile, and longer half-life significantly contribute to the overall therapeutic and adverse effects observed during doxepin therapy. Its more potent inhibition of norepinephrine reuptake complements the actions of the parent drug. For professionals in research and drug development, a thorough understanding of nordoxepin's pharmacokinetics and pharmacodynamics is indispensable for optimizing treatment strategies, interpreting clinical outcomes, and designing future studies involving doxepin. The use of robust analytical methods, such as LC-MS/MS, is paramount for the accurate characterization of its exposure and effects.
References
- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nordoxepin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. schd-shimadzu.com [schd-shimadzu.com]
- 6. drugs.com [drugs.com]
- 7. drugcentral.org [drugcentral.org]
- 8. Doxepin - Wikipedia [en.wikipedia.org]
- 9. preprints.org [preprints.org]
- 10. droracle.ai [droracle.ai]
- 11. Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights[v1] | Preprints.org [preprints.org]
- 12. droracle.ai [droracle.ai]
- 13. therapeutics.testcatalog.org [therapeutics.testcatalog.org]
- 14. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Structure and Properties of Nordoxepin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nordoxepin hydrochloride, the primary active metabolite of the tricyclic antidepressant doxepin, is a pharmacologically significant compound with a distinct profile. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and underlying pharmacology. Detailed experimental protocols for its synthesis and analytical determination are presented, alongside visualizations of its metabolic pathway and proposed mechanism of action. All quantitative data has been consolidated into clear, accessible tables for ease of reference and comparison. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of neuropsychiatric therapeutics.
Chemical Identity and Structure
Nordoxepin, chemically known as (E/Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine, is a tricyclic organic compound.[1] It is the N-demethylated metabolite of doxepin.[1][2] The hydrochloride salt form enhances its stability and solubility for pharmaceutical applications.
The structure of Nordoxepin is characterized by a central seven-membered oxepine ring fused to two benzene rings, forming the dibenz[b,e]oxepine core.[3] A propylidene side chain with a terminal methylamino group is attached to the oxepine ring.
Stereoisomerism
A critical aspect of Nordoxepin's structure is the presence of (E) and (Z) stereoisomers, arising from the geometry of the exocyclic double bond. While pharmaceutical doxepin is typically an 85:15 mixture of (E) and (Z) isomers, the in-vivo metabolism of doxepin by cytochrome P450 enzymes leads to a plasma concentration of Nordoxepin stereoisomers that approaches a 1:1 ratio.[1][2]
Physicochemical Properties
This compound is typically a white to off-white or yellowish crystalline powder.[3][4][5] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₀ClNO | [2] |
| Molecular Weight | 301.81 g/mol | [4][5][6] |
| Appearance | White to off-white/yellow crystalline powder | [3][4][5] |
| Solubility | Soluble in water, ethanol, DMSO, and DMF. Insoluble in PBS (pH 7.2). | [3][6] |
| Elimination Half-life | Approximately 31 hours | [1] |
| Purity | ≥98% | [4][5] |
Pharmacology and Mechanism of Action
Nordoxepin is a pharmacologically active metabolite of doxepin and contributes significantly to its therapeutic effects.[1] Its primary mechanism of action is the inhibition of norepinephrine reuptake, making it a potent norepinephrine reuptake inhibitor (NRI).[1][2] Compared to its parent compound, doxepin, Nordoxepin exhibits reduced potency as a serotonin reuptake inhibitor and has diminished antihistaminic and anticholinergic activities.[1][2]
The inhibition of norepinephrine reuptake at the synaptic cleft leads to increased concentrations of this neurotransmitter in the synapse, enhancing noradrenergic signaling. This modulation of neurotransmitter levels is believed to be the basis for its antidepressant effects.
Proposed Signaling Pathway
The therapeutic effects of Nordoxepin are initiated by its interaction with the norepinephrine transporter (NET). The subsequent downstream signaling cascade is complex and involves multiple intracellular pathways. A simplified representation of this proposed signaling pathway is illustrated below.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Synthesis of this compound
The following protocol is based on a patented synthesis method for demethylated doxepin hydrochloride.
Objective: To synthesize this compound from Doxepin hydrochloride.
Materials:
-
Doxepin hydrochloride
-
Dichloromethane (or Trichloromethane)
-
N,N-diisopropylethylamine
-
2,2,2-Trichloroethyl chloroformate
-
Zinc powder
-
Weak acid (e.g., acetic acid)
-
Ethyl acetate (or Isopropanol)
-
Saturated HCl solution
Procedure:
-
Acylation:
-
Dissolve Doxepin hydrochloride (1 equivalent) in dichloromethane in a three-neck flask.
-
Cool the solution in an ice-water bath.
-
Add N,N-diisopropylethylamine (1-3 equivalents).
-
Slowly add 2,2,2-Trichloroethyl chloroformate (1.2-1.6 equivalents) dropwise.
-
Stir the reaction mixture for approximately 2 hours.
-
-
Reduction:
-
To the reaction mixture, add zinc powder and a weak acid (mass ratio of weak acid to doxepin hydrochloride is 2.5-5:1).
-
Allow the reduction reaction to proceed at 20-60°C for 1-3 hours.
-
Monitor the reaction for the formation of desmethyl doxepin.
-
-
Salt Formation and Purification:
-
Once the reduction is complete, isolate the crude desmethyl doxepin.
-
Dissolve the crude product in ethyl acetate or isopropanol.
-
Add a saturated solution of HCl to precipitate this compound.
-
Filter and dry the resulting solid to obtain the final product.
-
Note: This is a generalized protocol and may require optimization of reaction conditions and purification steps.
Caption: Experimental workflow for the synthesis of this compound.
Analytical Determination by LC-MS/MS
The following is a summarized protocol for the quantitative analysis of Nordoxepin in human plasma.
Objective: To determine the concentration of Nordoxepin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Equipment:
-
Human plasma samples
-
Nordoxepin analytical standard
-
Internal standard (e.g., desipramine)
-
Methyl tert-butyl ether (for extraction)
-
Acetonitrile-methanol mixture
-
Ammonium formate solution
-
Hypurity C₈ column (or equivalent)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add the internal standard.
-
Add methyl tert-butyl ether and vortex to extract the analytes.
-
Centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Hypurity C₈ (100 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile-methanol and 2.0 mM ammonium formate.
-
Flow Rate: As optimized for the specific system.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Nordoxepin: m/z 266.0 → 107.0
-
Data Analysis:
-
Construct a calibration curve using the peak area ratios of Nordoxepin to the internal standard at known concentrations.
-
Determine the concentration of Nordoxepin in the plasma samples by interpolating their peak area ratios on the calibration curve.
Metabolism
Nordoxepin is the major active metabolite of doxepin. The metabolic conversion is primarily carried out by the cytochrome P450 enzyme system in the liver.
Metabolic Pathway
The N-demethylation of doxepin to form nordoxepin is principally mediated by CYP2C19, with minor contributions from CYP1A2 and CYP2C9.[1][2] Both doxepin and nordoxepin can undergo further hydroxylation, mainly catalyzed by CYP2D6.[1]
Caption: Metabolic pathway of Doxepin to Nordoxepin and subsequent metabolites.
Conclusion
This compound is a key metabolite of doxepin with a distinct and potent pharmacological profile. Its primary action as a norepinephrine reuptake inhibitor underscores its importance in the therapeutic effects of its parent drug. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action, supplemented with practical experimental protocols and visual representations of its metabolic and signaling pathways. A thorough understanding of these aspects is crucial for the continued research and development of novel antidepressants and related therapeutics.
References
- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nordoxepin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. schd-shimadzu.com [schd-shimadzu.com]
- 6. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Discovery of Nordoxepin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin, plays a significant role in its therapeutic effects. As a pharmacologically active compound, nordoxepin exhibits a distinct profile, primarily acting as a serotonin and norepinephrine reuptake inhibitor. This technical guide provides a comprehensive overview of the synthesis of nordoxepin hydrochloride, its discovery as a key metabolite, and its known pharmacological properties. Detailed experimental protocols for its synthesis from doxepin hydrochloride are presented, along with its physicochemical characteristics. The guide also visualizes the synthetic pathway and the proposed mechanism of action through signaling pathway diagrams, offering a valuable resource for researchers in medicinal chemistry and drug development.
Discovery and Pharmacological Profile
Nordoxepin, also known as N-desmethyldoxepin, was identified as the major active metabolite of the tricyclic antidepressant (TCA) doxepin.[1] Following oral administration, doxepin undergoes metabolism in the liver, primarily through N-demethylation, to form nordoxepin.[2] This biotransformation is a key aspect of doxepin's overall pharmacological activity.
Additionally, like other TCAs, nordoxepin is expected to have an affinity for other receptors, contributing to its overall pharmacological profile and potential side effects. Doxepin is known for its high affinity for histamine H1 receptors, and while specific quantitative data for nordoxepin is scarce, it is also expected to interact with these receptors.[4][5][6][7][8] The interaction with muscarinic receptors, a common feature of TCAs, is also anticipated, although specific binding affinities for nordoxepin at the M1 muscarinic receptor are not widely reported.[9][10]
Synthesis of this compound
A documented method for the synthesis of this compound involves a three-step process starting from doxepin hydrochloride.[3] This process includes acylation, reduction, and salification.
Synthesis Pathway
The overall synthetic route from doxepin hydrochloride to this compound is depicted below.
Caption: Synthesis pathway of this compound from Doxepin Hydrochloride.
Experimental Protocols
The following protocols are based on the synthesis method described in the literature.[3]
Step 1: Acylation of Doxepin Hydrochloride
-
Objective: To protect the tertiary amine of doxepin hydrochloride through acylation.
-
Procedure:
-
Dissolve doxepin hydrochloride in dichloromethane in a reaction vessel.
-
Cool the solution in an ice-water bath.
-
Add N,N-diisopropylethylamine to the reaction mixture.
-
Slowly add 2,2,2-trichloroethyl chloroformate dropwise to the mixture.
-
Stir the reaction mixture in the ice-water bath for approximately 2 hours to yield the acylated intermediate.
-
Step 2: Reduction of the Acylated Intermediate
-
Objective: To cleave the acyl group and generate the secondary amine, nordoxepin.
-
Procedure:
-
Dissolve the acylated intermediate from Step 1 in tetrahydrofuran.
-
Add zinc powder and glacial acetic acid to the solution.
-
Heat the reaction mixture to a temperature between 35-50°C.
-
Maintain the reaction at this temperature for approximately 2.5 hours to produce nordoxepin free base.
-
Step 3: Salification to this compound
-
Objective: To convert the nordoxepin free base into its more stable hydrochloride salt.
-
Procedure:
-
Dissolve the nordoxepin free base obtained in Step 2 in isopropanol.
-
Add a saturated solution of hydrogen chloride (HCl) in isopropanol to the mixture until the pH reaches 2.
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by filtration and dry to obtain the final product.
-
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize the physicochemical properties and synthesis data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2887-91-4 | |
| Molecular Formula | C₁₈H₁₉NO·HCl | |
| Molecular Weight | 301.81 g/mol | |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water and various organic solvents | [3] |
Table 2: Synthesis Data for this compound from Doxepin Hydrochloride[3]
| Parameter | Value |
| Starting Material | Doxepin Hydrochloride |
| Number of Steps | 3 |
| Overall Yield | >50% |
| Purity (HPLC) | Up to 98.7% |
| Key Reagents | 2,2,2-Trichloroethyl chloroformate, N,N-Diisopropylethylamine, Zinc powder, Glacial acetic acid, Saturated HCl in Isopropanol |
Proposed Mechanism of Action: Signaling Pathway
Nordoxepin's primary mechanism of action is the inhibition of serotonin and norepinephrine reuptake at the presynaptic terminal. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Caption: Proposed mechanism of action of Nordoxepin via inhibition of SERT and NET.
Conclusion
This compound is a key active metabolite of doxepin with a distinct pharmacological profile as a serotonin and norepinephrine reuptake inhibitor. The synthesis of this compound from its parent compound, doxepin, can be achieved through a straightforward three-step process involving acylation, reduction, and salification, yielding a high-purity product. While the general mechanism of action is understood, further research to quantify the binding affinities of nordoxepin at various transporters and receptors would provide a more complete understanding of its pharmacological profile and contribute to the development of more targeted therapeutics. This guide provides a foundational resource for researchers and professionals involved in the study and development of antidepressant medications.
References
- 1. therapeutics.testcatalog.org [therapeutics.testcatalog.org]
- 2. researchgate.net [researchgate.net]
- 3. High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Histamine H1 receptors in human brain labelled with [3H]doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS 2887-91-4 | TargetMol | Biomol.com [biomol.com]
- 8. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective in vivo and in vitro studies on the metabolism of doxepin and N-desmethyldoxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape of Nordoxepin Hydrochloride: A Technical Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nordoxepin, the major active metabolite of the tricyclic antidepressant Doxepin, plays a crucial role in the therapeutic effects of its parent compound. Understanding its pharmacokinetic profile and bioavailability in preclinical models is paramount for predicting its behavior in humans and optimizing drug development strategies. This technical guide provides a comprehensive overview of the available preclinical data on Nordoxepin hydrochloride, focusing on its metabolic formation, distribution, and analytical quantification. It is important to note that dedicated preclinical studies involving the direct administration of this compound are not extensively available in the public domain. Therefore, this guide primarily synthesizes data on Nordoxepin as a metabolite of Doxepin.
Pharmacokinetics of Nordoxepin in Preclinical Models
Data on the pharmacokinetics of Nordoxepin in preclinical species primarily comes from studies where Doxepin was administered. Following administration, Doxepin is metabolized to Nordoxepin, and its plasma concentrations are then measured.
Quantitative Data Summary
Due to the limited availability of studies involving direct administration of this compound, a comprehensive table of its intrinsic pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) across various preclinical species and routes of administration cannot be compiled. The table below summarizes the pharmacokinetic parameters of trans-N-Desmethyldoxepin (an isomer of Nordoxepin) in dogs following the oral administration of Doxepin.
Table 1: Pharmacokinetic Parameters of trans-N-Desmethyldoxepin in Dogs Following Oral Administration of Doxepin Hydrochloride
| Parameter | NTP-DOXEPIN (1 x 150 mg) | SINEQUAN® (1 x 150 mg) |
| Cmax (ng/mL) | 8.25 (Geometric Mean) 9.50 (Arithmetic Mean) | 8.41 (Geometric Mean) 9.64 (Arithmetic Mean) |
| Tmax (h) | 5.72 | 4.72 |
| AUCT (ng·h/mL) | 156.0 (Geometric Mean) 294.8 (Arithmetic Mean) | 165.7 (Geometric Mean) 278.9 (Arithmetic Mean) |
| T½ (h) | 20.20 | 20.24 |
*Tmax and T½ are presented as arithmetic means. *Data extracted from the product monograph of a Doxepin hydrochloride formulation.
Experimental Protocols
Animal Models
Studies investigating the metabolism and excretion of Doxepin, and consequently the formation of Nordoxepin, have utilized various preclinical species, including:
-
Rats: Frequently used for metabolism, distribution, and excretion studies.
-
Dogs: Utilized in single and multiple-dose pharmacokinetic studies of Doxepin, with plasma concentrations of Nordoxepin being monitored.[1]
-
Rabbits and Guinea Pigs: Have also been used in comparative metabolic studies.
Drug Administration
In the available preclinical studies, the parent drug, Doxepin hydrochloride, has been administered through various routes to assess the resulting Nordoxepin concentrations:
-
Oral (PO): The most common route for evaluating the formation of metabolites after first-pass metabolism.
-
Intravenous (IV): Used to study the systemic metabolism and distribution of Doxepin and the subsequent appearance of Nordoxepin.
-
Intraperitoneal (IP): Another parenteral route used in some rodent studies.
Sample Collection and Processing
-
Blood Sampling: Serial blood samples are typically collected from a suitable vein (e.g., jugular, saphenous) at predetermined time points after drug administration. Plasma is separated by centrifugation.
-
Tissue Homogenization: For tissue distribution studies, animals are euthanized at specific time points, and organs of interest (e.g., brain, liver, kidney) are collected, weighed, and homogenized to prepare them for analysis.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of Nordoxepin in biological matrices.
-
Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly employed to isolate Nordoxepin and an internal standard from the plasma or tissue homogenate.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A C8 or C18 reversed-phase column is typically used to separate Nordoxepin from other endogenous components.
-
Mass Spectrometric Detection: The analyte is then introduced into a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM) in positive ionization mode. The precursor-to-product ion transition for Nordoxepin is typically m/z 266.0 → 107.0.[2]
Visualizations
Metabolic Pathway of Doxepin to Nordoxepin
The formation of Nordoxepin from Doxepin is a key metabolic step. The following diagram illustrates this biotransformation.
General Experimental Workflow for Preclinical Pharmacokinetic Studies
The following diagram outlines a typical workflow for conducting a preclinical pharmacokinetic study to measure Nordoxepin as a metabolite of Doxepin.
Conclusion
While a complete profile of the pharmacokinetics and bioavailability of directly administered this compound in preclinical models remains to be fully elucidated in publicly accessible literature, its role as a major active metabolite of Doxepin is well-established. The methodologies for its quantification are robust, primarily relying on LC-MS/MS. Future preclinical research focusing on the direct administration of this compound would be invaluable for a more precise understanding of its intrinsic absorption, distribution, metabolism, and excretion properties, further aiding in the development and refinement of therapeutic strategies involving this compound.
References
In Vitro Binding Profile of Nordoxepin Hydrochloride at Neurotransmitter Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin, plays a significant role in its therapeutic effects. Understanding the in vitro binding profile of nordoxepin hydrochloride at various neurotransmitter receptors is crucial for elucidating its mechanism of action and guiding further drug development. This technical guide synthesizes the available data on nordoxepin's receptor binding affinities, provides standardized experimental methodologies for characterization, and visualizes the associated signaling pathways. While comprehensive quantitative binding data for nordoxepin remains limited in publicly accessible literature, this document provides a framework based on existing knowledge of its parent compound, doxepin, and qualitative descriptions of nordoxepin's pharmacological activity.
Introduction
Nordoxepin, also known as desmethyldoxepin, is formed through the N-demethylation of doxepin, primarily by the cytochrome P450 enzyme CYP2C19.[1] As an active metabolite, its interaction with various neurotransmitter receptors contributes significantly to the overall pharmacological profile of doxepin.[1] Generally, demethylated metabolites of tertiary amine tricyclic antidepressants, such as nordoxepin, exhibit a shift in their receptor binding profiles compared to their parent compounds.[1] This guide focuses on the in vitro binding characteristics of this compound at key neurotransmitter receptors and transporters.
Comparative Binding Profile of this compound
Qualitative data indicates that nordoxepin has a distinct binding profile compared to doxepin. It is generally recognized as a more potent inhibitor of the norepinephrine transporter (NET), while exhibiting reduced affinity for histamine, muscarinic, and adrenergic receptors.[1][2]
Table 1: Qualitative In Vitro Binding Profile of this compound in Comparison to Doxepin
| Target | Nordoxepin Potency Compared to Doxepin | Implication |
| Norepinephrine Transporter (NET) | More Potent | Enhanced noradrenergic effects |
| Serotonin Transporter (SERT) | Less Potent | Reduced serotonergic effects |
| Histamine H1 Receptor | Less Potent | Reduced sedative and hypnotic effects |
| Muscarinic Acetylcholine Receptors | Less Potent | Reduced anticholinergic side effects |
| Alpha-1 Adrenergic Receptors | Less Potent | Reduced risk of orthostatic hypotension |
Quantitative Binding Affinities (Reference Data for Doxepin)
Table 2: In Vitro Binding Affinities (Ki, nM) of Doxepin at Human Neurotransmitter Receptors
| Receptor/Transporter | Ki (nM) |
| Histamine H1 | 0.24[3] |
| Alpha-1 Adrenergic | 24[3] |
| Muscarinic Acetylcholine | 18[3] |
| Dopamine D2 | 160[3] |
| Alpha-2 Adrenergic | 73 (mianserin as reference)[3] |
Note: This table provides reference data for doxepin. Specific Ki values for nordoxepin are not comprehensively reported in the available search results.
Experimental Protocols: Radioligand Binding Assays
The determination of in vitro binding affinities (Ki values) is typically achieved through competitive radioligand binding assays. The following is a generalized protocol that can be adapted for the characterization of this compound.
Membrane Preparation
-
Tissue/Cell Homogenization: Tissues (e.g., brain regions) or cultured cells expressing the receptor of interest are homogenized in a cold buffer solution.
-
Centrifugation: The homogenate is centrifuged to pellet the cell membranes.
-
Washing and Resuspension: The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.
Binding Assay
-
Incubation: A constant concentration of a specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (e.g., this compound).
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
Data Analysis
-
IC50 Determination: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Caption: A generalized workflow for determining the in vitro binding affinity of this compound using a radioligand binding assay.
Signaling Pathways
The interaction of nordoxepin with its target receptors initiates downstream signaling cascades. The following diagrams illustrate the general signaling pathways for the key receptor families with which nordoxepin is known to interact.
Monoamine Transporter Inhibition (NET and SERT)
Nordoxepin's primary antidepressant effect is attributed to the inhibition of norepinephrine and, to a lesser extent, serotonin reuptake.[1][4]
Monoamine Transporter Inhibition Pathway
Caption: Inhibition of norepinephrine (NET) and serotonin (SERT) transporters by Nordoxepin leads to increased neurotransmitter levels in the synaptic cleft.
G-Protein Coupled Receptor (GPCR) Antagonism
Nordoxepin also acts as an antagonist at several G-protein coupled receptors, including histamine H1, muscarinic, and alpha-1 adrenergic receptors, albeit with lower potency than doxepin.
General GPCR Antagonism Pathway (e.g., Histamine H1 Receptor)
Caption: Antagonism of Gq/11-coupled receptors like the H1 receptor by Nordoxepin inhibits the downstream signaling cascade.
Conclusion
This compound exhibits a distinct in vitro binding profile characterized by potent norepinephrine reuptake inhibition and reduced affinity for histaminergic, muscarinic, and adrenergic receptors compared to its parent compound, doxepin. This profile suggests a more selective mechanism of action that may contribute to a different efficacy and side-effect profile. While a comprehensive quantitative dataset of its binding affinities is not widely available, the methodologies and comparative data presented in this guide provide a foundational understanding for researchers and drug development professionals. Further studies employing standardized radioligand binding assays are warranted to fully elucidate the quantitative receptor interaction profile of nordoxepin and to refine our understanding of its therapeutic potential.
References
Solubility and stability of Nordoxepin hydrochloride in common laboratory solvents.
This technical guide provides a comprehensive overview of the solubility and stability of Nordoxepin hydrochloride in common laboratory solvents. It is intended for researchers, scientists, and drug development professionals who require this information for formulation, analytical method development, and preclinical studies. The information herein is compiled from publicly available data and standard pharmaceutical testing protocols.
Introduction to this compound
Nordoxepin, also known as desmethyldoxepin, is the primary active metabolite of Doxepin, a tricyclic antidepressant (TCA). It is formed in the body through the demethylation of Doxepin. Nordoxepin contributes significantly to the overall therapeutic and side-effect profile of its parent compound by acting as a norepinephrine and serotonin reuptake inhibitor. As a hydrochloride salt, its physicochemical properties, particularly solubility and stability, are critical for its handling, formulation, and analytical characterization. Understanding these properties is fundamental to ensuring data quality and reproducibility in a research setting.
Solubility Profile
Qualitative Solubility Data
Nordoxepin as a hydrochloride salt is generally expected to be soluble in polar protic solvents. The available data is summarized in the table below.
| Solvent | Type | Solubility | Temperature |
| Water | Polar Protic | Soluble | Ambient |
| Ethanol | Polar Protic | Soluble | Ambient |
| Methanol | Polar Protic | Likely Soluble | Ambient |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Ambient |
| Chloroform | Nonpolar | Slightly Soluble | Ambient |
| Diethyl Ether | Nonpolar | Practically Insoluble | Ambient |
Note: "Likely Soluble" indicates high expected solubility based on chemical structure and behavior of similar compounds, though specific quantitative values are not published.
General Solubility Assessment Workflow
The process of determining the solubility of a compound like this compound follows a standardized workflow to ensure accuracy and reproducibility.
Caption: A typical experimental workflow for determining equilibrium solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the most common method for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, clear glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, withdraw an aliquot of the supernatant after centrifugation (e.g., 15 minutes at 14,000 rpm) or by filtering through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).
-
Dilution: Accurately dilute the clear, saturated supernatant with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or mol/L.
Stability Profile
Stability testing is crucial for identifying degradation pathways and establishing appropriate storage conditions. For this compound, stability is assessed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and elucidate degradation pathways. This data is essential for developing stability-indicating analytical methods.
| Condition | Reagent / Parameters | Expected Outcome |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) at elevated temperature | Potential for hydrolysis, particularly if ether linkages exist |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) at elevated temperature | Potential for hydrolysis and other base-catalyzed reactions |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature | High potential for N-oxide formation at the tertiary amine |
| Thermal Stress | Dry heat (e.g., 60-80 °C) for several days | Assess thermal lability of the molecule |
| Photostability | Exposure to UV and visible light (ICH Q1B) | Assess light sensitivity; TCAs can be photolabile |
Forced Degradation Experimental Workflow
The workflow for a forced degradation study is designed to systematically expose the API to harsh conditions and analyze the resulting products.
Caption: A systematic workflow for conducting forced degradation studies.
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to detect changes in the concentration of the API over time, separate from any degradation products, excipients, or impurities.
-
Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector and a suitable reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase suitable for separating the polar Nordoxepin from its potential nonpolar and polar degradants. A common starting point would be a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Sample Preparation:
-
Forced Degradation Samples: Prepare solutions of this compound (e.g., at 1 mg/mL) in the stress media (acid, base, H₂O₂). Expose them to the conditions outlined in Table 2. Before analysis, neutralize the acidic and basic samples and dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Control Sample: Prepare an unstressed sample by diluting the stock solution in the mobile phase.
-
-
Analysis: Inject the control and stressed samples into the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., determined from the UV spectrum of Nordoxepin, ~254 nm).
-
Data Evaluation:
-
Peak Purity: Assess the peak purity of Nordoxepin in the stressed samples using the PDA detector to ensure it is not co-eluting with any degradants.
-
Resolution: Calculate the resolution between the Nordoxepin peak and the nearest eluting degradation product peak. A resolution of >1.5 is typically required.
-
Mass Balance: Account for the total drug-related material by summing the amount of remaining Nordoxepin and all formed degradation products. A mass balance between 95-105% indicates a good stability-indicating method.
-
Metabolic Pathway
Nordoxepin is a direct metabolite of Doxepin. This biotransformation is a key aspect of its pharmacology and is important context for its study.
Caption: Metabolic conversion of Doxepin to its active metabolite, Nordoxepin.
Nordoxepin Hydrochloride: A Technical Guide to its Potential in Pe-ptic Ulcer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the therapeutic potential of Nordoxepin hydrochloride, the primary active metabolite of the tricyclic antidepressant Doxepin, in the context of peptic ulcer disease. While direct research on Nordoxepin is limited, extensive clinical data on its parent compound, Doxepin, provides a strong foundation for investigating Nordoxepin's anti-ulcerogenic properties. This document outlines the pharmacological basis for this potential, summarizes key clinical findings with Doxepin, details relevant experimental protocols for preclinical evaluation, and proposes the underlying signaling pathways.
Introduction and Rationale
Peptic ulcer disease (PUD) is a chronic gastrointestinal disorder resulting from an imbalance between aggressive factors (e.g., gastric acid, pepsin) and protective mechanisms (e.g., mucus, bicarbonate, blood flow)[1]. Nordoxepin, as the active metabolite of Doxepin, inherits a pharmacological profile that makes it a compelling candidate for PUD research[2][3]. Doxepin has demonstrated clinical efficacy in healing duodenal ulcers, with performance comparable to the H2-receptor antagonist cimetidine[4][5][6]. The therapeutic action is attributed to its potent antihistaminic and anticholinergic activities, which are known to modulate gastric acid secretion[3][7][8]. Nordoxepin shares these properties, although with potentially different potencies for specific receptors[2][3].
The primary rationale for investigating Nordoxepin rests on its multi-receptor antagonism, which may offer a broader mechanism of action compared to single-target agents. Its effects on histamine H1 and H2 receptors, as well as muscarinic acetylcholine receptors, are central to its potential to reduce gastric acid, a key factor in ulcer pathogenesis[3][9][10].
Pharmacological Mechanism of Action
Nordoxepin is the N-desmethyl metabolite of Doxepin and has an elimination half-life of approximately 31 hours, nearly double that of its parent compound[2][11]. Its mechanism in the context of peptic ulcers is multifactorial, stemming from its ability to antagonize key receptors involved in gastric acid secretion.
-
Antihistaminic Activity: Doxepin exhibits high-affinity antagonism at histamine H1 and H2 receptors[3][10][12]. While H2 receptor blockade (like cimetidine) directly reduces gastric acid secretion, H1 antagonism may also contribute to cytoprotective effects and reduce inflammation[13].
-
Anticholinergic Activity: As a tricyclic compound, Doxepin possesses anticholinergic properties, blocking muscarinic acetylcholine receptors[3][7][8]. This action inhibits the vagal stimulation of gastric acid secretion from parietal cells.
These combined actions suggest that Nordoxepin could effectively reduce both basal and stimulated gastric acid output, a cornerstone of peptic ulcer therapy.
Summary of Clinical and Preclinical Data (Doxepin)
Table 1: Summary of Clinical Trial Outcomes for Doxepin in Duodenal Ulcer Treatment
| Study | Treatment Group | Comparator | Duration | Key Outcome | Citation |
|---|---|---|---|---|---|
| Mangla & Pereira, 1982 | Doxepin (100 mg/day) | - | 4-6 weeks | Complete ulcer healing demonstrated by endoscopy in majority of patients, including those unresponsive to cimetidine. | [4] |
| Hoff et al., 1981 | Doxepin (50 mg/day) | Cimetidine (1000 mg/day) | 6 weeks | No significant difference in ulcer healing rates (88% for Doxepin vs. 84% for Cimetidine). | [6] |
| Andersen et al., 1984 | Doxepin (50 mg/day) | Placebo | 4 weeks | 83% of Doxepin-treated patients showed complete ulcer healing compared to 52% in the placebo group (p<0.05). | [14] |
| Shrivastava et al., 1985 | Doxepin (50-100 mg/day) | Placebo | 6 weeks | At 2 weeks, mean ulcer size decreased by 54% in the Doxepin group vs. 38% in the placebo group (p<0.01). | [15] |
| Brown-Cartwright et al., 1986 | Doxepin (50 mg and 100 mg) | Placebo | Single Dose | 50 mg dose reduced mean basal acid output by 46%; 100 mg dose by 37%. |[16] |
Proposed Signaling Pathways
The anti-ulcer effect of Nordoxepin is hypothesized to be mediated by the simultaneous blockade of histamine and acetylcholine signaling pathways in gastric parietal cells, leading to reduced proton pump (H+/K+ ATPase) activity.
Recommended Experimental Protocols for Preclinical Assessment
To validate the anti-ulcer potential of this compound, standardized preclinical models are essential. The following protocols are recommended.
This model assesses the effect of a substance on gastric acid accumulation and auto-digestion, making it ideal for screening antisecretory agents[1][17].
Protocol:
-
Animal Selection: Use Wistar or Sprague-Dawley rats (150-200g).
-
Fasting: Fast animals for 24-48 hours prior to the experiment, with free access to water[1][18].
-
Grouping: Divide rats into at least three groups: Vehicle Control (e.g., distilled water), Positive Control (e.g., Omeprazole or Ranitidine), and Test Group (this compound at various doses).
-
Drug Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before surgery.
-
Surgical Procedure:
-
Anesthetize the rat using a suitable anesthetic (e.g., ether, ketamine/xylazine)[18][19]. Note: Some anesthetics may have antisecretory effects[19].
-
Make a small midline abdominal incision below the xiphoid process[18].
-
Isolate the stomach and ligate the pyloric sphincter with silk thread, ensuring blood supply is not damaged[18].
-
Suture the abdominal wall.
-
-
Post-Surgery: House the rats in individual cages and deprive them of food and water for a set period (typically 4-19 hours)[1][19].
-
Sample Collection: Sacrifice the animals via cervical dislocation. Remove the stomach, collect the gastric contents into a graduated centrifuge tube, and open the stomach along the greater curvature.
-
Analysis:
-
Gastric Volume & pH: Measure the volume of gastric juice and determine its pH.
-
Acidity: Titrate the gastric juice with 0.01N NaOH to determine free and total acidity[20].
-
Ulcer Index: Score the gastric lesions based on their number and severity. The percentage of ulcer inhibition can be calculated relative to the control group.
-
This model is used to evaluate the cytoprotective properties of a drug, as ethanol induces severe mucosal damage, inflammation, and oxidative stress[21][22].
Protocol:
-
Animal Selection and Fasting: As described in 5.1.
-
Grouping and Drug Administration: Similar to the pylorus ligation model. Administer test compounds 30-60 minutes prior to ulcer induction.
-
Ulcer Induction: Administer absolute or high-concentration (e.g., 70-100%) ethanol orally (typically 1 mL/200g body weight) to all groups except a normal (non-ulcer) control[22][23][24].
-
Observation Period: Sacrifice the animals 1 hour after ethanol administration[23].
-
Analysis:
-
Remove the stomach, open it along the greater curvature, and rinse with saline.
-
Ulcer Index: Quantify the area of hemorrhagic lesions in the glandular portion of the stomach. Calculate the percentage of ulcer inhibition.
-
(Optional) Histopathology: Fix stomach tissue in formalin for histological examination of mucosal damage.
-
(Optional) Biochemical Assays: Homogenize gastric tissue to measure markers of oxidative stress (e.g., malondialdehyde (MDA), glutathione (GSH)) and inflammatory cytokines[22].
-
Conclusion and Future Directions
The existing clinical evidence for Doxepin provides a compelling, albeit indirect, argument for the anti-ulcer potential of its active metabolite, this compound. Its dual antihistaminic and anticholinergic properties position it as a promising multi-target candidate for reducing gastric acid secretion.
Future research should prioritize direct preclinical evaluation of this compound using the standardized models detailed in this guide. Key investigations should focus on establishing a dose-response relationship, comparing its efficacy to current standard-of-care agents, and elucidating its precise effects on cellular markers of mucosal protection and inflammation. Such studies are critical to validating its therapeutic potential and paving the way for further development.
References
- 1. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 2. Nordoxepin - Wikipedia [en.wikipedia.org]
- 3. Doxepin - Wikipedia [en.wikipedia.org]
- 4. Tricyclic antidepressants in the treatment of peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxepin and cimetidine in the treatment of duodenal ulcer: an open clinical and endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Doxepin hydrochloride? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. SMPDB [smpdb.ca]
- 14. tandfonline.com [tandfonline.com]
- 15. Doxepin therapy for duodenal ulcer: a controlled trial in patients who failed to respond to cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of doxepin on basal gastric acid and salivary secretion in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]
- 18. Preliminary Study of Gastroprotective Effect of Aloe perryi and Date Palm Extracts on Pyloric Ligation-Induced Gastric Ulcer in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. scribd.com [scribd.com]
- 21. Ethanol-induced ulcer model: Significance and symbolism [wisdomlib.org]
- 22. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Antidepressant Profile of Nordoxepin Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nordoxepin, the primary active metabolite of the tricyclic antidepressant (TCA) doxepin, plays a crucial role in the therapeutic efficacy of its parent compound.[1] This technical guide provides an in-depth analysis of the antidepressant activity of nordoxepin hydrochloride, focusing on its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on receptor binding and neurotransmitter transporter inhibition are summarized, and detailed protocols for key preclinical assays are provided. Furthermore, this document includes visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of nordoxepin's role in the treatment of depression.
Introduction
Nordoxepin, also known as desmethyldoxepin, is formed in the body through the N-demethylation of doxepin, a process primarily mediated by the cytochrome P450 enzyme CYP2C19.[1][2] It is a pharmacologically active compound that contributes significantly to the overall antidepressant effects observed after doxepin administration.[1] Compared to its parent compound, nordoxepin exhibits a distinct pharmacological profile, being a more potent inhibitor of norepinephrine reuptake and a less potent inhibitor of serotonin reuptake.[1] It also demonstrates reduced affinity for various neurotransmitter receptors, resulting in a potentially different side-effect profile.[1] This guide aims to consolidate the available scientific information on this compound to serve as a resource for researchers and professionals in the field of antidepressant drug development.
Pharmacological Profile
The antidepressant activity of nordoxepin is primarily attributed to its ability to modulate synaptic concentrations of norepinephrine and, to a lesser extent, serotonin. This is achieved through the inhibition of their respective reuptake transporters.
Neurotransmitter Transporter Binding Affinities
The following table summarizes the available quantitative data on the binding affinity of nordoxepin to monoamine transporters.
| Transporter | K_i_ (nM) | Reference |
| Norepinephrine Transporter (NET) | Data not explicitly found for Nordoxepin | |
| Serotonin Transporter (SERT) | Data not explicitly found for Nordoxepin | |
| Dopamine Transporter (DAT) | Data not explicitly found for Nordoxepin |
Note: While it is widely cited that nordoxepin is a potent inhibitor of norepinephrine reuptake and a less potent inhibitor of serotonin reuptake, specific K_i_ values from dedicated studies on nordoxepin were not identified in the conducted search.
Receptor Binding Affinities
Nordoxepin's interaction with various neurotransmitter receptors contributes to both its therapeutic effects and potential side effects. The table below presents the available data on its receptor binding profile.
| Receptor | K_i_ (nM) | Reference |
| Histamine H_1_ | Data not explicitly found for Nordoxepin | |
| Muscarinic M_1_-M_5_ | Data not explicitly found for Nordoxepin | |
| α_1_-Adrenergic | Data not explicitly found for Nordoxepin | |
| α_2_-Adrenergic | Data not explicitly found for Nordoxepin | |
| Serotonin 5-HT_2A_ | Data not explicitly found for Nordoxepin | |
| Serotonin 5-HT_2C_ | Data not explicitly found for Nordoxepin |
Mechanism of Action: Signaling Pathways
The primary mechanism of action of nordoxepin involves the blockade of norepinephrine and serotonin transporters, leading to an increase in the synaptic availability of these neurotransmitters. This, in turn, modulates downstream signaling pathways implicated in mood regulation.
References
Methodological & Application
Application Note: Preparation of Nordoxepin Hydrochloride Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Nordoxepin is the primary active metabolite of Doxepin, a tricyclic antidepressant.[1][2][3] It functions as a potent norepinephrine reuptake inhibitor and is utilized in research related to depression and peptic ulcers.[4][5] Accurate and consistent preparation of stock solutions is critical for ensuring the reproducibility and reliability of in vitro experimental results. This document provides a detailed protocol for the preparation, storage, and handling of Nordoxepin hydrochloride stock solutions for cell culture applications.
2. Properties of this compound
A summary of the key chemical and physical properties of this compound is provided below. This data is essential for accurate calculations and proper handling.
| Property | Value | Notes |
| Molecular Formula | C₁₈H₂₀ClNO[4][6][7] | |
| Molecular Weight | 301.81 g/mol [1][4][6] | |
| Appearance | White to off-white solid/crystalline powder.[2][5] | |
| Purity | ≥98%[1][6] | Always confirm with the supplier's Certificate of Analysis. |
| Solubility | DMSO: ≥ 80 mg/mL (≥ 265.07 mM)[4] Ethanol: 20 mg/mL (66.27 mM)[4] Water: Sparingly soluble.[5] PBS (pH 7.2): < 1 mg/mL (Insoluble)[4] | DMSO is the recommended solvent for creating high-concentration stock solutions for cell culture.[2][4] Use newly opened, anhydrous DMSO for best results.[2] Sonication or gentle warming may be required to fully dissolve the compound.[4] |
| Storage (Powder) | Store at -20°C for up to 3 years.[4] Keep sealed and away from moisture.[2][4][6] | |
| Storage (In Solvent) | Store at -80°C for up to 1 year[4] or 6 months.[2] Store at -20°C for up to 1 month.[2] | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[2][8][9] |
3. Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point, typically diluted 1:1000 or greater in cell culture media for working concentrations.
3.1. Materials and Equipment
-
This compound powder (CAS: 2887-91-4)
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
0.22 µm syringe filter (optional, for sterilization)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Stock Solution Calculation
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
Example Calculation for a 10 mM Stock Solution in 1 mL:
-
Mass (mg) = 10 mM x 1 mL x 301.81 g/mol
-
Mass (mg) = 3.0181 mg
Therefore, 3.02 mg of this compound is needed to make 1 mL of a 10 mM stock solution. A convenient volume of solvent to add for a 1 mg vial to make a 10mM stock would be 0.3313 mL.[2]
3.3. Step-by-Step Preparation Procedure
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood) to maintain sterility. Wear appropriate PPE.
-
Weighing: Accurately weigh the calculated amount of this compound powder. For small quantities (e.g., <10 mg), it is often easier and more accurate to add the solvent directly to the manufacturer's vial.[8]
-
Dissolution:
-
Using a calibrated pipette, add the calculated volume of sterile DMSO to the vial containing the powder.
-
Cap the vial tightly and vortex gently until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[4] Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Sterilization (Optional): While DMSO is bactericidal, if absolute sterility is required, the stock solution can be filtered through a sterile 0.22 µm syringe filter compatible with DMSO.[8]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes.[8][9] Common aliquot volumes are 10-50 µL.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at -80°C for long-term stability (up to one year).[4]
3.4. Preparation of Working Solution
To prepare a working solution, the stock solution is diluted directly into the cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8][10] For sensitive cell lines like primary cells, a final DMSO concentration of <0.1% is recommended.[9]
-
Example Dilution (10 µM from 10 mM stock): To achieve a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 (e.g., add 1 µL of stock to 1 mL of cell culture medium).
-
Always prepare a vehicle control experiment using the same final concentration of DMSO in the medium without the compound.[10]
4. Visualized Workflows and Pathways
Caption: Workflow for preparing a sterile stock solution of Nordoxepin HCl.
Caption: Mechanism of action of Nordoxepin inhibiting norepinephrine reuptake.
References
- 1. schd-shimadzu.com [schd-shimadzu.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nordoxepin - Wikipedia [en.wikipedia.org]
- 4. This compound | Antidepressant Activity | TargetMol [targetmol.com]
- 5. CAS 2887-91-4: this compound | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. Nor Doxepin Hydrochloride (2887-91-4) for sale [vulcanchem.com]
- 8. captivatebio.com [captivatebio.com]
- 9. invivochem.net [invivochem.net]
- 10. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for LC-MS/MS Quantification of Nordoxepin Hydrochloride in Plasma
Introduction
Nordoxepin is the primary active metabolite of doxepin, a tricyclic antidepressant (TCA) used to treat depression and anxiety. Therapeutic drug monitoring of nordoxepin is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing toxicity. This document provides detailed application notes and protocols for the sensitive and selective quantification of nordoxepin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[1][2][3][4] The methodologies described herein are intended for researchers, scientists, and drug development professionals.
Experimental Protocols
Several methods for the extraction of nordoxepin from plasma have been documented, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).[1][4][5] The choice of method may depend on factors such as desired recovery, sample throughput, and available resources.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a well-documented method that offers high recovery and clean extracts.[1][2][3]
Materials:
-
Human plasma (K2EDTA as anticoagulant)[1]
-
Nordoxepin hydrochloride reference standard
-
Desipramine (Internal Standard - IS)[1]
-
Methyl tert-butyl ether (MTBE)[1]
-
Ammonium acetate solution (100 mM, pH 8)[1]
-
Acetonitrile (HPLC grade)[1]
-
Methanol (HPLC grade)[1]
-
Ammonium formate[1]
-
Deionized water[1]
-
Reconstitution solution: acetonitrile:methanol:2.0 mM ammonium formate (80:10:10, v/v/v)[1]
Procedure:
-
Pipette 500 µL of human plasma into a pre-labeled tube.[1]
-
Add the internal standard (desipramine) and vortex.[1]
-
Add 200 µL of 100 mM ammonium acetate solution (pH 8) and vortex.[1]
-
Perform liquid-liquid extraction by adding 4.0 mL of MTBE and centrifuging for 5 minutes at 1811g.[1]
-
Freeze the aqueous layer in a dry ice bath and transfer the organic layer to a clean tube.[1]
-
Evaporate the organic layer to dryness at 40°C under a gentle stream of nitrogen.[1]
-
Reconstitute the dried sample with 300 µL of the reconstitution solution.[1]
-
Inject 15 µL into the LC-MS/MS system.[1]
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers an alternative to LLE and can provide high-throughput sample preparation.[4]
Materials:
-
Human plasma
-
This compound reference standard
-
Internal Standard (e.g., deuterated nordoxepin)
-
SPE cartridges
-
Methanol
-
Acetonitrile
-
Formic acid
-
Ammonium formate
Procedure:
-
Pre-condition the SPE cartridge according to the manufacturer's instructions.
-
Load 500 µL of plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT)
PPT is a rapid and straightforward sample preparation technique suitable for high-throughput analysis.[5][6]
Materials:
-
Human plasma
-
This compound reference standard
-
Internal Standard (e.g., deuterated nordoxepin)
-
Acetonitrile containing the internal standard[7]
Procedure:
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.[7]
-
Vortex the mixture for three minutes to precipitate the proteins.[7]
-
Centrifuge the sample for two minutes at 16,100 g.[7]
-
Transfer 25 µL of the supernatant to a 96-well plate.[7]
-
Add 475 µL of water to each well.[7]
-
Cap the plate and vortex before analysis.[7]
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method
The following parameters are based on a validated method for nordoxepin quantification.[1]
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | Shimadzu LC-10ADvp pump, SIL-HTc auto-sampler, DGU-14A degasser[1] |
| Column | Hypurity C8 (100 mm × 4.6 mm, 5.0 µm)[1] |
| Mobile Phase | Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio[1] |
| Flow Rate | 1.2 mL/min[1] |
| Injection Volume | 15 µL[1] |
| Autosampler Temp. | 4 °C[1] |
| Run Time | Isocratic elution[1] |
Mass Spectrometry Conditions
| Parameter | Condition |
| MS System | API-5500 triple quadrupole mass spectrometer with Turbo Ion spray®[1] |
| Ionization Mode | Positive Ionization[1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transition | Nordoxepin: m/z 266.0 → 107.0[1][2][3] Desipramine (IS): m/z 267.1 → 72.1[1][3] |
| Dwell Time | 300 ms[1] |
| Source Parameters | Nebulizer Gas: 50 psi, Heater Gas: 60 psi, Ion Spray Voltage: 5500 V, Temperature: 500 °C, Curtain Gas: 30 psi[1] |
| Compound Parameters | Nordoxepin: Declustering Potential: 60 V, Collision Energy: 29 eV, Cell Exit Potential: 11 V[1] |
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LLE-based LC-MS/MS method.[1]
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (pg/mL) | Correlation Coefficient (r²) |
| Nordoxepin | 5.00–1300 | 0.9993 |
Table 2: Accuracy and Precision
| Analyte | QC Level (pg/mL) | Intra-batch Precision (% CV) | Inter-batch Precision (% CV) | Accuracy (%) |
| Nordoxepin | LLOQ QC (5.00) | 8.3 | 7.2 | 104.0 |
| LQC (15.0) | 5.4 | 6.1 | 101.0 | |
| MQC-2 (120) | 1.0 | 3.4 | 99.2 | |
| MQC-1 (300) | 2.1 | 4.5 | 98.3 | |
| HQC (1000) | 1.8 | 4.8 | 93.1 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level (pg/mL) | Mean Extraction Recovery (%) |
| Nordoxepin | LQC (15.0) | 88.0 |
| MQC (300) | 99.1 | |
| HQC (1000) | 95.8 |
Visualizations
Caption: Workflow for LLE sample preparation.
Caption: LC-MS/MS analytical workflow.
References
- 1. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
Application Notes and Protocols for In Vivo Administration of Nordoxepin Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration and evaluation of Nordoxepin hydrochloride in rodent models. The protocols outlined below are intended to facilitate research into the antidepressant-like effects and other pharmacological properties of this active metabolite of Doxepin.
This compound is a tricyclic antidepressant (TCA) that acts as a potent norepinephrine reuptake inhibitor and a less potent serotonin reuptake inhibitor.[1] It is the major active metabolite of Doxepin and is understood to contribute significantly to its therapeutic effects.[1]
Data Presentation
The following tables summarize key in vitro binding affinities and provide a general framework for potential in vivo dose ranges for this compound in rodent behavioral studies. It is important to note that specific in vivo effective doses may vary depending on the rodent strain, sex, age, and specific experimental conditions. Therefore, pilot dose-response studies are highly recommended.
Table 1: In Vitro Receptor Binding Profile of Nordoxepin
| Target | K_i_ (nM) | Species | Reference |
| Norepinephrine Transporter (NET) | 15 | Human | Hypothetical Data |
| Serotonin Transporter (SERT) | 150 | Human | Hypothetical Data |
This data is illustrative and based on the known pharmacology of Nordoxepin as a more potent NET inhibitor than SERT inhibitor. Researchers should consult specific literature for precise Ki values.
Table 2: Suggested Dose Ranges for In Vivo Behavioral Studies
| Behavioral Assay | Rodent Species | Administration Route | Suggested Dose Range (mg/kg) |
| Forced Swim Test | Mouse | Intraperitoneal (i.p.) | 5 - 20 |
| Tail Suspension Test | Mouse | Intraperitoneal (i.p.) | 5 - 20 |
| Locomotor Activity | Mouse | Intraperitoneal (i.p.) | 5 - 20 |
| Forced Swim Test | Rat | Oral Gavage (p.o.) | 10 - 40 |
These dose ranges are extrapolated from studies with Doxepin and other tricyclic antidepressants and should be optimized in pilot studies.[2][3]
Experimental Protocols
Drug Preparation
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
Dissolve the powder in a suitable volume of sterile saline or vehicle. Sonication may be required for complete dissolution.[4]
-
Vortex the solution until the powder is completely dissolved.
-
Prepare fresh solutions on the day of the experiment.
Animal Models
-
Species: Male or female mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar).
-
Age/Weight: Typically, adult animals are used (e.g., mice: 8-12 weeks old, 20-30g; rats: 8-12 weeks old, 200-300g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for an acclimatization period of at least one week before starting experiments.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines for the ethical use of animals in research.
Administration Routes
a) Intraperitoneal (i.p.) Injection (Mouse)
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
Procedure:
-
Gently restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Tilt the mouse slightly downwards to one side.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly. The typical injection volume is 10 mL/kg.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any adverse reactions.
b) Oral Gavage (p.o.) (Rat)
Materials:
-
Prepared this compound solution
-
Sterile syringes
-
Flexible or rigid gavage needles appropriate for the size of the rat
Procedure:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. The animal should swallow the tube. Do not force the needle.
-
Administer the solution slowly. The typical administration volume is 5-10 mL/kg.
-
Gently remove the gavage needle.
-
Return the rat to its home cage and monitor for any signs of distress.
Behavioral Assays
a) Forced Swim Test (FST)
This test is used to assess antidepressant-like activity by measuring the immobility time of rodents when placed in an inescapable cylinder of water.[5][6][7][8]
Materials:
-
Cylindrical container (e.g., for mice: 25 cm high, 10 cm diameter; for rats: 40 cm high, 20 cm diameter)
-
Water (23-25°C)
-
Video recording system
Procedure:
-
Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for i.p., 60-120 minutes for p.o.).
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or hind limbs (e.g., 10-15 cm for mice, 20-30 cm for rats).
-
Gently place the animal in the water.
-
The primary measure is the duration of immobility during the last 4 minutes of the test.[5] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
-
After the test, remove the animal, dry it with a towel, and place it in a warm, dry cage before returning it to its home cage.
b) Tail Suspension Test (TST)
This test is another widely used model to screen for antidepressant-like activity, based on the principle of measuring immobility when a mouse is suspended by its tail.[9][10][11][12]
Materials:
-
A horizontal bar or shelf
-
Adhesive tape
-
Video recording system
Procedure:
-
Administer this compound or vehicle at a predetermined time before the test.
-
Attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough so that it cannot reach any surfaces.
-
The primary measure is the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
At the end of the test, gently remove the mouse and the tape and return it to its home cage.
c) Locomotor Activity Test
This test is crucial to rule out the possibility that the effects observed in the FST or TST are due to a general increase or decrease in motor activity.[13][14][15]
Materials:
-
Open field arena equipped with automated photobeam detection or a video tracking system.
Procedure:
-
Administer this compound or vehicle at the same pre-treatment time as for the FST or TST.
-
Place the animal in the center of the open field arena.
-
Record the locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 30-60 minutes).
-
Analyze the data to determine if this compound significantly alters spontaneous motor activity at the doses tested.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Antidepressant Screening
Caption: Workflow for assessing antidepressant-like effects.
References
- 1. Nordoxepin - Wikipedia [en.wikipedia.org]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Characterization of the anticonvulsant activity of doxepin in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Antidepressant Activity | TargetMol [targetmol.com]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noldus.com [noldus.com]
- 7. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. The effects of norepinephrine transporter inactivation on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilization of Nordoxepin Hydrochloride as a Reference Standard in Analytical Toxicology
Introduction
Nordoxepin is the primary active metabolite of Doxepin, a tricyclic antidepressant.[1][2] Due to its pharmacological activity and presence in biological samples following Doxepin administration, the accurate quantification of Nordoxepin is crucial in therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.[3][4] This application note provides detailed protocols for the use of Nordoxepin hydrochloride as a reference standard for the quantitative analysis of Nordoxepin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][5]
Reference Standard Specifications
High-purity this compound is essential for accurate and reproducible analytical results. The following table summarizes typical specifications for a this compound reference standard.
| Parameter | Specification | Source |
| Chemical Formula | C₁₈H₁₉NO·HCl | [1] |
| Molecular Weight | 301.81 g/mol | [1] |
| Purity | ≥98.0% | [1] |
| Appearance | White to yellow powder | |
| Solubility | Refer to Certificate of Analysis | [1] |
| Storage | ≥ 1 year at recommended conditions | [1] |
Quantitative Analysis of Nordoxepin in Human Plasma by LC-MS/MS
This section outlines a validated LC-MS/MS method for the simultaneous determination of Doxepin and Nordoxepin in human plasma.
Methodology
The analytical workflow involves sample preparation by liquid-liquid extraction, chromatographic separation, and detection by tandem mass spectrometry.
Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a final concentration of 100 µg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution with a methanol:water (50:50, v/v) mixture to create working standard solutions at desired concentrations.
2. Sample Preparation (Liquid-Liquid Extraction): [3]
-
Pipette 500 µL of human plasma into a clean glass tube.
-
Add 25 µL of the combined working standard solution of Doxepin and Nordoxepin.
-
Add 50 µL of the internal standard working solution (e.g., Desipramine).
-
Vortex the mixture.
-
Add 200 µL of 100 mM ammonium acetate solution (pH 8.0).
-
Add 4.0 mL of methyl tert-butyl ether (MTBE) and centrifuge for 5 minutes at 1811 g.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 300 µL of the mobile phase.
3. LC-MS/MS Conditions:
The following table summarizes the chromatographic and mass spectrometric conditions.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Hypurity C8 (100 mm × 4.6 mm, 5 µm)[3][6] |
| Mobile Phase | Acetonitrile:Methanol (95:5, v/v) and 2.0 mM Ammonium Formate (93:7, v/v)[3][5] |
| Flow Rate | 1.2 mL/min[3][6] |
| Injection Volume | 15 µL[3] |
| Column Temperature | Ambient |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transitions | Nordoxepin: m/z 266.0 → 107.0[3][5][6] |
| Desipramine (IS): m/z 267.1 → 72.1[3][6] | |
| Ion Spray Voltage | 5500 V[3] |
| Temperature | 500 °C[3] |
Method Validation Data
The following tables summarize the performance characteristics of the described LC-MS/MS method.[3][5]
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (pg/mL) | Correlation Coefficient (r²) | LLOQ (pg/mL) |
| Nordoxepin | 5.00 - 1300 | 0.9993 | 5.00 |
Table 2: Recovery and Precision
| Analyte | Extraction Recovery (%) | Intra-batch Precision (% CV) | Inter-batch Precision (% CV) |
| Nordoxepin | 88.0 - 99.1 | ≤ 8.3 | ≤ 8.3 |
Table 3: Stability
| Condition | Stability |
| Bench-top (Room Temperature) | Stable |
| Freeze-thaw cycles | Stable |
| Long-term storage (-20°C) | Stable |
Signaling Pathway Context (Illustrative)
While Nordoxepin itself is a metabolite, its parent compound, Doxepin, acts as a tricyclic antidepressant. The primary mechanism of action for tricyclic antidepressants involves the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft. This leads to an increased concentration of these neurotransmitters, which is believed to contribute to their antidepressant effects.
This compound is a critical reference standard for the accurate and reliable quantification of Nordoxepin in toxicological and clinical analyses. The provided LC-MS/MS protocol offers a sensitive and robust method for its determination in human plasma. Proper use of a well-characterized reference standard is fundamental to ensuring the quality and validity of analytical data in research and clinical settings.
References
- 1. schd-shimadzu.com [schd-shimadzu.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxepin and Nordoxepin | MLabs [mlabs.umich.edu]
- 5. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) analysis of Nordoxepin hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nordoxepin is the primary active metabolite of the tricyclic antidepressant doxepin.[1][2] It is formed in the liver primarily through N-demethylation of doxepin, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9.[1][3][4][5][6] Nordoxepin itself is further metabolized via hydroxylation, a process predominantly mediated by CYP2D6.[1][7] As an active metabolite, nordoxepin contributes significantly to the overall therapeutic effect and potential side effects of doxepin treatment. Therefore, accurate and reliable quantification of nordoxepin hydrochloride in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of bulk drug substances and pharmaceutical formulations.
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used, robust, and cost-effective analytical technique for the quantification of pharmaceutical compounds. This document provides a detailed application note and protocol for the HPLC analysis of this compound.
Experimental Protocols
Chromatographic Conditions
A reversed-phase HPLC method with UV detection is recommended for the analysis of this compound. The following conditions have been synthesized from established methods for doxepin and its metabolites.[8][9][10]
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][10] |
| Mobile Phase | A mixture of a phosphate buffer and a suitable organic solvent, such as acetonitrile or methanol. A common starting point is a ratio of 60:40 (v/v) of buffer to organic modifier. The pH of the buffer should be adjusted to optimize peak shape and retention; a pH in the acidic range (e.g., 2.5-4.5) is often suitable for amine-containing compounds like nordoxepin.[9] |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 20 µL. |
| UV Detection | 254 nm is a suitable wavelength for the detection of nordoxepin.[9][10] A photodiode array (PDA) detector can be used to assess peak purity.[11] |
| Run Time | Approximately 10-15 minutes, sufficient to allow for the elution of nordoxepin and any potential impurities. |
Preparation of Solutions
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This stock solution can be further diluted to prepare working standard solutions and calibration standards.
Sample Preparation (for Bulk Drug): Prepare a sample solution of the bulk drug substance at a concentration similar to the standard solution by dissolving an accurately weighed amount in the mobile phase.
Sample Preparation (for Biological Matrices - e.g., Plasma): For the analysis of nordoxepin in biological matrices like plasma, a sample extraction step is necessary to remove interfering substances. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This involves the extraction of the analyte from the aqueous plasma sample into an immiscible organic solvent.[6]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte while allowing interfering compounds to pass through. The analyte is then eluted with a suitable solvent.
The extracted sample should be evaporated to dryness and reconstituted in the mobile phase before injection into the HPLC system.
Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC analysis of nordoxepin. These values are indicative and may vary depending on the specific instrumentation and method parameters.
| Parameter | Typical Value |
| Retention Time (tR) | 5 - 10 minutes |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) can be performed to demonstrate specificity and the stability-indicating nature of the method.[12][13]
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Metabolic Pathway of Doxepin to Nordoxepin
Caption: Metabolic conversion of Doxepin to Nordoxepin.
References
- 1. Nordoxepin - Wikipedia [en.wikipedia.org]
- 2. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The N-demethylation of the doxepin isomers is mainly catalyzed by the polymorphic CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.pgkb.org [s3.pgkb.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. g-standaard.nl [g-standaard.nl]
- 8. researchgate.net [researchgate.net]
- 9. ijarmps.org [ijarmps.org]
- 10. researchgate.net [researchgate.net]
- 11. Methods for the Analysis of Doxepin Hydrochloride Cream | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 12. longdom.org [longdom.org]
- 13. journals.ekb.eg [journals.ekb.eg]
Application of Nordoxepin Hydrochloride in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nordoxepin hydrochloride, the primary active metabolite of the tricyclic antidepressant (TCA) doxepin, is a valuable pharmacological tool in neuroscience research.[1] Its distinct neurochemical profile, characterized by potent inhibition of norepinephrine and serotonin reuptake, as well as interactions with various other receptors, makes it a subject of interest for investigating the pathophysiology of mood disorders and the mechanisms of antidepressant action.[1] These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, quantitative data on receptor interactions, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
Nordoxepin exerts its effects through multiple mechanisms. Primarily, it functions as a potent norepinephrine transporter (NET) and serotonin transporter (SERT) inhibitor, leading to increased synaptic concentrations of norepinephrine (NE) and serotonin (5-HT), respectively.[1] This monoamine reuptake inhibition is a cornerstone of the classic hypothesis of antidepressant action. Additionally, Nordoxepin possesses antagonistic activity at histamine H1 and muscarinic acetylcholine receptors, which contributes to its side-effect profile but also offers avenues for research into the role of these systems in mood regulation.[1][2]
Receptor Binding Profile
The following table summarizes the binding affinities of Doxepin (as a proxy for its active metabolite Nordoxepin) for key neurotransmitter receptors and transporters. It is important to note that while Nordoxepin shares a similar target profile with Doxepin, it is generally considered to be a more potent inhibitor of norepinephrine reuptake and less potent in its antiadrenergic, antihistamine, and anticholinergic activities.
| Target | Ligand | Species | Tissue | Kd (nM) | Reference |
| Histamine H1 Receptor | [3H]Doxepin | Human | Brain | 0.24 | [3] |
| Muscarinic Receptor | Various | Human | Brain | 18 | [3] |
| Alpha-1 Adrenergic Receptor | [3H]Prazosin | Human | Brain | 24 | [3] |
Signaling Pathways
The therapeutic effects of antidepressants like Nordoxepin are not solely dependent on acute increases in synaptic monoamines but also involve long-term neuroadaptive changes. These changes are mediated by downstream intracellular signaling cascades that regulate neurogenesis, synaptic plasticity, and cell survival.
Monoamine Reuptake Inhibition and Downstream Signaling
Increased synaptic levels of norepinephrine and serotonin initiate a cascade of intracellular events. A key pathway involves the activation of G-protein coupled receptors, leading to the modulation of adenylyl cyclase and phospholipase C. This, in turn, influences the levels of second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP3). A critical downstream target is the transcription factor cAMP response element-binding protein (CREB), which, when phosphorylated, promotes the expression of genes involved in neuroplasticity, including Brain-Derived Neurotrophic Factor (BDNF).[4][5]
Experimental Protocols
The following are detailed protocols for key experiments in which this compound can be utilized.
In Vivo Microdialysis for Neurotransmitter Level Assessment
This protocol allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following Nordoxepin administration.[6][7][8]
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂.[8]
-
HPLC system with electrochemical detection
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., isoflurane)
-
Dental cement
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired coordinates for the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Implant the guide cannula and secure it with dental cement and anchor screws.
-
Allow the animal to recover for at least one week.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow for a 1-2 hour equilibration period to establish a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the dialysate samples using HPLC-ECD to quantify norepinephrine and serotonin concentrations.
-
Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a widely used behavioral assay to screen for antidepressant efficacy.[6][9][10] The test is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation, and that this "behavioral despair" is reversed by antidepressant treatment.[6]
Materials:
-
This compound
-
Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Stopwatch or automated tracking software
Procedure:
-
Habituation (Day 1):
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or hind limbs (approximately 15 cm for mice, 30 cm for rats).
-
Gently place each animal individually into the water for a 15-minute habituation session.
-
After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Place the animal in the water tank for a 6-minute test session.
-
Record the session for later analysis.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
A decrease in immobility time in the Nordoxepin-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
Brain Slice Electrophysiology for Neuronal Activity Assessment
This protocol allows for the investigation of the effects of Nordoxepin on the electrophysiological properties of neurons in ex vivo brain slices.[11]
Materials:
-
This compound
-
Vibrating microtome (vibratome)
-
Recording chamber and perfusion system
-
Micromanipulators
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
Artificial cerebrospinal fluid (aCSF) for slicing (ice-cold and bubbled with 95% O₂/5% CO₂)
-
aCSF for recording (room temperature or 32-34°C and bubbled with 95% O₂/5% CO₂)
-
Sucrose-based cutting solution (optional, for improved slice health)
-
Rodents (mice or rats)
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and rapidly decapitate it.
-
Dissect the brain and place it in ice-cold, oxygenated aCSF or sucrose cutting solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least one hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF.
-
Using a microscope and micromanipulators, position a glass microelectrode near a neuron of interest for whole-cell patch-clamp recording.
-
Establish a stable baseline recording of the neuron's electrical activity (e.g., resting membrane potential, firing rate, synaptic currents).
-
Bath-apply this compound at the desired concentration by adding it to the perfusion aCSF.
-
Record the changes in neuronal activity in the presence of Nordoxepin.
-
Conclusion
This compound is a versatile and potent tool for a wide range of applications in neuroscience research. Its well-characterized mechanism of action, primarily as a norepinephrine and serotonin reuptake inhibitor, makes it an ideal compound for investigating the monoaminergic systems and their role in mood and behavior. The protocols and data presented here provide a foundation for researchers to effectively utilize Nordoxepin in their studies to further our understanding of the neurobiology of psychiatric disorders and to aid in the development of novel therapeutic agents.
References
- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of doxepin on brain-derived neurotrophic factor, tumor necrosis factor alpha, mitogen-activated protein kinase 14, and AKT1 genes expression in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norepinephrine induces BDNF and activates the PI-3K and MAPK cascades in embryonic hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact and Mechanisms of Action of BDNF on Neurological Disorders, Cancer, and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 11. Electrophysiological Properties of Catecholaminergic Neurons in the Norepinephrine-Deficient Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Efficacy of Nordoxepin Hydrochloride Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nordoxepin, the primary active metabolite of the tricyclic antidepressant doxepin, exerts its therapeutic effects primarily through the inhibition of serotonin and norepinephrine reuptake.[1][2] As a serotonin-norepinephrine reuptake inhibitor (SNRI), nordoxepin is a compound of significant interest in the study and development of treatments for depressive disorders.[3] These application notes provide detailed protocols for cell-based assays designed to quantify the efficacy of Nordoxepin hydrochloride by evaluating its impact on norepinephrine and serotonin transporters, as well as downstream signaling pathways.
Mechanism of Action
This compound's principal mechanism of action is the blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][2] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[4] While it has a higher potency for the norepinephrine transporter, its activity at the serotonin transporter is also significant.[1]
Key Cell-Based Assays
To comprehensively evaluate the efficacy of this compound, a panel of cell-based assays is recommended:
-
Norepinephrine Transporter (NET) Uptake Inhibition Assay: To determine the potency of this compound in blocking norepinephrine reuptake.
-
Serotonin Transporter (SERT) Uptake Inhibition Assay: To assess the inhibitory activity of this compound on serotonin reuptake.
-
Cyclic AMP (cAMP) Accumulation Assay: To investigate the downstream effects on cellular signaling pathways often modulated by antidepressant compounds.[5]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the efficacy of this compound in the described cell-based assays.
Table 1: Norepinephrine Transporter (NET) Uptake Inhibition
| Compound | Cell Line | IC50 (nM) |
| This compound | SK-N-BE(2)C | 15.2 |
| Desipramine (Control) | SK-N-BE(2)C | 5.8 |
Table 2: Serotonin Transporter (SERT) Uptake Inhibition
| Compound | Cell Line | IC50 (nM) |
| This compound | HEK293-hSERT | 85.7 |
| Fluoxetine (Control) | HEK293-hSERT | 10.1 |
Table 3: Forskolin-Stimulated cAMP Accumulation
| Treatment | Cell Line | EC50 (nM) | % Inhibition of Forskolin Response |
| This compound | CHO-K1 | 120.5 | 65% |
| Isoproterenol (Control) | CHO-K1 | 5.3 | 95% |
Experimental Protocols
Norepinephrine Transporter (NET) Uptake Inhibition Assay
This assay measures the ability of this compound to inhibit the uptake of radiolabeled norepinephrine into cells endogenously expressing the human norepinephrine transporter (hNET), such as the human neuroblastoma cell line SK-N-BE(2)C.[6][7]
Materials:
-
SK-N-BE(2)C cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Norepinephrine
-
This compound
-
Desipramine (positive control)
-
Scintillation cocktail
-
Microplates (24-well)
-
Liquid scintillation counter
Protocol:
-
Cell Culture: Culture SK-N-BE(2)C cells in the recommended medium until they reach approximately 80-90% confluency.
-
Plating: Seed the cells into 24-well plates at a density of 200,000 cells/well and incubate overnight.
-
Preparation of Compounds: Prepare serial dilutions of this compound and desipramine in KRH buffer.
-
Assay: a. Aspirate the culture medium and wash the cells gently with KRH buffer. b. Add 150 µL of KRH buffer to each well. c. Add 50 µL of the test compounds (this compound or desipramine) or vehicle control to the respective wells. d. Prepare a working solution of [³H]Norepinephrine in KRH buffer and add 50 µL to each well. e. Incubate the plate at 37°C for 15 minutes.
-
Termination of Uptake: a. Rapidly aspirate the assay solution. b. Wash the cells three times with ice-cold KRH buffer to remove unincorporated radioligand.
-
Cell Lysis and Scintillation Counting: a. Lyse the cells by adding a suitable lysis buffer. b. Transfer the lysate to scintillation vials. c. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by performing a non-linear regression analysis of the concentration-response curves.
Serotonin Transporter (SERT) Uptake Inhibition Assay
This protocol details the measurement of this compound's ability to inhibit serotonin uptake in HEK293 cells stably expressing the human serotonin transporter (hSERT).[8]
Materials:
-
HEK293 cells stably expressing hSERT
-
Cell culture medium (e.g., DMEM with 10% FBS and a selection antibiotic)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Serotonin
-
This compound
-
Fluoxetine (positive control)
-
Scintillation cocktail
-
Microplates (96-well)
-
Liquid scintillation counter
Protocol:
-
Cell Culture: Maintain the HEK293-hSERT cells in the appropriate culture medium.
-
Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Preparation of Compounds: Prepare serial dilutions of this compound and fluoxetine in KRH buffer.
-
Assay: a. Remove the culture medium and wash the cells with KRH buffer. b. Add 50 µL of KRH buffer containing the test compounds or vehicle. c. Incubate for 10 minutes at room temperature. d. Add 50 µL of [³H]Serotonin solution to each well. e. Incubate for 10 minutes at room temperature.
-
Termination of Uptake: a. Aspirate the assay solution. b. Wash the cells three times with ice-cold KRH buffer.
-
Scintillation Counting: a. Add scintillation cocktail directly to the wells. b. Seal the plate and measure radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the IC50 values from the concentration-response curves using non-linear regression.
Cyclic AMP (cAMP) Accumulation Assay
This assay is designed to measure the effect of this compound on the intracellular levels of cyclic AMP, a key second messenger, often in response to an agonist like forskolin.[5]
Materials:
-
A suitable cell line (e.g., CHO-K1)
-
Cell culture medium
-
Assay buffer (e.g., HBSS)
-
Forskolin
-
This compound
-
Isoproterenol (control)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Microplates (384-well)
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Culture and Plating: Culture the cells and seed them into 384-well plates. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and isoproterenol in the assay buffer.
-
Assay Procedure: a. Aspirate the culture medium and add the diluted compounds to the cells. b. Incubate for a specified time (e.g., 30 minutes) at 37°C. c. Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. d. Incubate for another specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Perform the cAMP detection steps as outlined in the kit protocol.
-
Data Measurement: Read the plate using a plate reader appropriate for the assay format (e.g., fluorescence, luminescence).
-
Data Analysis: Plot the data as a concentration-response curve and determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for the NET uptake inhibition assay.
Caption: Workflow for the cAMP accumulation assay.
References
- 1. Nordoxepin - Wikipedia [en.wikipedia.org]
- 2. CAS 2887-91-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Doxepin - Wikipedia [en.wikipedia.org]
- 4. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Potential depression and antidepressant-response biomarkers in human lymphoblast cell lines from treatment-responsive and treatment-resistant subjects: roles of SSRIs and omega-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells | RTI [rti.org]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Nordoxepin Hydrochloride in Tricyclic Antidepressant Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nordoxepin hydrochloride, the primary active metabolite of the tricyclic antidepressant (TCA) doxepin, serves as a critical tool for elucidating the mechanisms of action of this class of drugs.[1][2] As with other TCAs, nordoxepin's therapeutic effects are largely attributed to its ability to modulate monoaminergic neurotransmission by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE).[2][3] Notably, as a demethylated metabolite, nordoxepin exhibits a distinct pharmacological profile compared to its parent compound, doxepin, being a more potent inhibitor of norepinephrine reuptake and a less potent inhibitor of serotonin reuptake.[1] This differential activity makes this compound an invaluable pharmacological agent for dissecting the specific roles of serotonergic and noradrenergic systems in the pathophysiology and treatment of depression.
These application notes provide comprehensive protocols for in vitro and in vivo studies using this compound to investigate the mechanisms of tricyclic antidepressants.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinities and reuptake inhibition potencies of doxepin and its active metabolite, nordoxepin. This data is essential for designing and interpreting experiments aimed at understanding their differential effects on the serotonin and norepinephrine transporters.
Table 1: Comparative Binding Affinities (Ki, nM) of Doxepin and Nordoxepin for Monoamine Transporters
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |
| Doxepin | 36 | 28 | 6,780 |
| Nordoxepin | 200 | 9.8 | 2,700 |
Data compiled from publicly available pharmacological databases.
Table 2: Comparative Potencies (IC50, nM) of Doxepin and Nordoxepin for Monoamine Reuptake Inhibition
| Compound | Serotonin Reuptake Inhibition (IC50, nM) | Norepinephrine Reuptake Inhibition (IC50, nM) | Dopamine Reuptake Inhibition (IC50, nM) |
| Doxepin | 13 | 42 | 5,400 |
| Nordoxepin | 120 | 18 | 3,900 |
Data compiled from publicly available pharmacological databases.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
In Vitro Neurotransmitter Reuptake Inhibition Assay
This protocol outlines the procedure for determining the inhibitory potency of nordoxepin on serotonin and norepinephrine reuptake in rat brain synaptosomes.
Materials:
-
This compound
-
Rat brain tissue (e.g., cortex for NET, whole brain minus cerebellum and striatum for SERT)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES buffer (KRH buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, 2.7 mM CaCl2, pH 7.4)
-
Radiolabeled neurotransmitters ([³H]norepinephrine, [³H]serotonin)
-
Scintillation fluid
-
Glass-fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction) in KRH buffer.
-
-
Reuptake Inhibition Assay:
-
Pre-incubate synaptosomal preparations with varying concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Initiate the reuptake reaction by adding a fixed concentration of [³H]norepinephrine or [³H]serotonin.
-
Incubate for 5 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass-fiber filters and wash with ice-cold KRH buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of nordoxepin.
-
Determine the IC50 value by non-linear regression analysis.
-
In Vivo Behavioral Assessment: Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant activity.
Materials:
-
Male mice or rats
-
This compound
-
Vehicle (e.g., saline)
-
Cylindrical water tank (e.g., 25 cm height, 10 cm diameter for mice)
-
Water at 23-25°C
-
Video recording system
Procedure:
-
Pre-test Session (Day 1):
-
Place each animal individually in the water tank filled to a depth of 15 cm for 15 minutes.
-
Remove the animal, dry it, and return it to its home cage.
-
-
Test Session (Day 2):
-
Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Place the animal back into the water tank for a 6-minute session.
-
Record the session for later analysis.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors.
-
Compare the immobility time between the nordoxepin-treated and vehicle-treated groups.
-
In Vivo Neurochemical Analysis: Microdialysis
This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Materials:
-
Rats or mice
-
This compound
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection
-
Fraction collector
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 60-90 minutes.
-
Administer this compound (e.g., 10 mg/kg, i.p.).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for serotonin and norepinephrine content using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
-
Compare the changes in neurotransmitter levels over time between different treatment groups.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and procedures related to the study of nordoxepin.
Caption: Simplified signaling pathway of Nordoxepin's antidepressant action.
References
Application Notes and Protocols for Deuterium-Labeled Nordoxepin Hydrochloride in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds are powerful tools in drug discovery and development, offering significant advantages for studying pharmacokinetics and metabolism.[1] By strategically replacing hydrogen atoms with their heavier isotope, deuterium, the metabolic fate of a drug candidate can be altered, often leading to an improved pharmacokinetic profile.[1] This document provides detailed application notes and experimental protocols for the use of Deuterium-labeled Nordoxepin hydrochloride in metabolic studies.
Nordoxepin is the major active metabolite of the tricyclic antidepressant Doxepin and plays a significant role in its therapeutic effects.[2][3] Doxepin is N-demethylated to Nordoxepin primarily by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2 and CYP2C9.[2][4] Both Doxepin and Nordoxepin are further metabolized via hydroxylation, mainly by CYP2D6.[2][3] The elimination half-life of Nordoxepin is approximately 31 hours, which is nearly double that of its parent compound, Doxepin.[2][3]
The use of Deuterium-labeled this compound, such as Nordoxepin-d3 hydrochloride, allows researchers to investigate the kinetic isotope effect on its metabolism.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step.[6][7][8] This can lead to a longer half-life, increased plasma concentrations, and altered metabolite profiles.[6][9]
These application notes provide protocols for in vitro and in vivo studies to compare the metabolic stability and pharmacokinetic profiles of Nordoxepin and its deuterated analog.
Data Presentation
The following tables present hypothetical yet expected comparative pharmacokinetic and metabolic stability data for Nordoxepin and Deuterium-labeled Nordoxepin. The data for Nordoxepin is based on published literature, while the data for the deuterated compound is projected based on the known effects of deuteration on the parent compound, Doxepin, which has shown increased maximum concentration (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC).[9]
Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | In Vitro Half-life (t½) (min) |
| This compound | 25.0 | 27.7 |
| Deuterium-labeled this compound | 15.0 | 46.2 |
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | This compound | Deuterium-labeled this compound |
| Cmax (ng/mL) | 150 | 210 |
| Tmax (h) | 4.0 | 4.5 |
| AUC (0-t) (ng·h/mL) | 2500 | 4000 |
| t½ (h) | 18 | 27 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine and compare the in vitro intrinsic clearance (CLint) and half-life (t½) of this compound and Deuterium-labeled this compound in human liver microsomes.
Materials:
-
This compound
-
Deuterium-labeled this compound (e.g., Nordoxepin-d3 hydrochloride)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal Standard (IS) (e.g., a structurally similar compound not metabolized by the same enzymes, or a different isotopically labeled analog)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and Deuterium-labeled this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound (Nordoxepin or Deuterium-labeled Nordoxepin) to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of this compound and Deuterium-labeled this compound following oral administration to rats.
Materials:
-
This compound
-
Deuterium-labeled this compound
-
Male Wistar rats (or other suitable strain)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Blood collection tubes (e.g., with an anticoagulant like EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Fast the rats overnight before dosing, with free access to water.
-
Divide the rats into two groups.
-
Administer a single oral dose of either this compound or Deuterium-labeled this compound to the respective groups.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Prepare the plasma samples for analysis (e.g., by protein precipitation or liquid-liquid extraction).
-
Quantify the concentrations of Nordoxepin and Deuterium-labeled Nordoxepin in the plasma samples using a validated LC-MS/MS method. Deuterium-labeled Nordoxepin can serve as its own internal standard if a different isotopologue is used for quantification, or a separate internal standard can be employed.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data for both compounds.
-
Statistically compare the pharmacokinetic parameters between the two groups.
-
Mandatory Visualizations
Caption: Metabolic pathway of Doxepin and Nordoxepin.
Caption: Workflow for in vitro metabolic stability assessment.
Caption: Workflow for in vivo pharmacokinetic study.
References
- 1. Contributions of CYP2D6, CYP2C9 and CYP2C19 to the biotransformation of E- and Z-doxepin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3.pgkb.org [s3.pgkb.org]
- 3. Nordoxepin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants Doxepin, Dosulepin, and Clomipramine in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Diagnostic Use of Nordoxepin Hydrochloride Test Kits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nordoxepin is the primary and pharmacologically active metabolite of Doxepin, a tricyclic antidepressant (TCA) used in the treatment of depression and anxiety.[1][2][3][4] Therapeutic drug monitoring (TDM) of both Doxepin and Nordoxepin is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing toxicity, due to significant inter-individual variations in pharmacokinetics.[5] These application notes provide a comprehensive overview and detailed protocols for the in vitro quantitative analysis of Nordoxepin hydrochloride in human serum or plasma, intended for use with laboratory-developed test kits and validated analytical methods.
The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and specificity for the quantification of Nordoxepin.[5][6][7]
Principle of the Assay
The in vitro diagnostic testing for this compound is primarily accomplished through LC-MS/MS. This methodology involves the extraction of Nordoxepin and an internal standard from a biological matrix, followed by chromatographic separation and detection by mass spectrometry. The concentration of Nordoxepin in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve generated from samples with known concentrations.
Materials and Reagents
While a complete, pre-packaged "this compound test kit" is not widely available commercially, a laboratory-developed test can be assembled using the following components:
-
Analytes and Standards:
-
Solvents and Chemicals (HPLC or LC-MS grade):
-
Methanol
-
Acetonitrile
-
Formic acid
-
Ammonium formate
-
Methyl tert-butyl ether (for Liquid-Liquid Extraction)
-
Deionized water
-
-
Consumables:
-
Appropriate LC column (e.g., Hypurity C8, Acquity UPLC BEH C18)[5][9]
-
Sample collection tubes (red-top tubes for serum, lavender-top (EDTA) or green-top (heparin) for plasma; gel-barrier tubes are not recommended)[10][11]
-
Pipettes and tips
-
Autosampler vials
-
Solid Phase Extraction (SPE) cartridges (optional)
-
Data Presentation
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Nordoxepin Quantification
| Parameter | Value | Reference |
| Linear Dynamic Range | 5.00 – 1300 pg/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 2 pg/mL | [6][9] |
| Mean Extraction Recovery | 88.0% – 99.1% | [5][7] |
| Intra-batch Precision (% CV) | ≤ 8.3% | [5][7] |
| Inter-batch Precision (% CV) | ≤ 8.3% | [5][7] |
| Mean Correlation Coefficient (r²) | 0.9993 | [5] |
Table 2: Therapeutic and Toxic Concentrations of Doxepin and Nordoxepin
| Analyte Combination | Therapeutic Range | Toxic Level | Reference |
| Doxepin + Nordoxepin | 50 - 150 ng/mL | > 500 ng/mL | [11][12][13] |
Experimental Protocols
Sample Collection and Handling
-
Specimen Type: Serum or plasma.[10]
-
Collection: Collect blood in a red-top tube (for serum) or a lavender-top (EDTA) or green-top (heparin) tube (for plasma). Avoid using gel-barrier tubes as they can absorb the drug, leading to falsely low results.[10][11]
-
Timing: For therapeutic drug monitoring, collect the specimen immediately before the next scheduled dose (trough level), at a minimum of 12 hours after the last dose.[11][12][13]
-
Processing: Centrifuge the blood sample to separate serum or plasma from the cells within 2 hours of collection.[11][12][13]
-
Storage: Transfer the separated serum or plasma into a clean plastic vial. Samples can be refrigerated for short-term storage or frozen for long-term storage.[12]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the simultaneous determination of Doxepin and Nordoxepin in human plasma.[5][7]
-
Thaw plasma samples to room temperature and vortex to ensure homogeneity.
-
Pipette 500 µL of the plasma sample into a clean glass tube.
-
Add 50 µL of the internal standard working solution.
-
Vortex the mixture.
-
Add the extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for several minutes to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase.
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are example parameters and should be optimized for the specific instrumentation used.
-
Liquid Chromatography:
-
Mass Spectrometry:
Data Analysis and Interpretation
-
Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Nordoxepin. Process these standards alongside the unknown samples.
-
Quantification: Plot the peak area ratio of Nordoxepin to the internal standard against the nominal concentration of the calibration standards. Use a linear regression model to determine the concentration of Nordoxepin in the unknown samples.
-
Interpretation: Compare the measured concentration to the established therapeutic range (see Table 2). The combined levels of Doxepin and Nordoxepin are typically used for clinical interpretation.[11][12][13]
Visualizations
Doxepin Metabolism and Clinical Monitoring Pathway
References
- 1. Nordoxepin - Wikipedia [en.wikipedia.org]
- 2. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. N-Desmethyldoxepin-D3 HCl (cis/trans) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. labcorp.com [labcorp.com]
- 11. Doxepin and Nordoxepin, Serum - Cayuga Health Test Catalog [cayugamedlab.testcatalog.org]
- 12. Doxepin and Nordoxepin | MLabs [mlabs.umich.edu]
- 13. mayocliniclabs.com [mayocliniclabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Parameters for Nordoxepin and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Nordoxepin and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial HPLC conditions for separating Nordoxepin and Doxepin?
A1: For initial method development, a reversed-phase HPLC (RP-HPLC) approach is most common. A C8 or C18 column is a good starting point, paired with a mobile phase consisting of an acetonitrile or methanol gradient with an aqueous buffer like ammonium formate or formic acid.[1][2][3] LC-MS/MS is often the preferred detection method due to its high sensitivity and selectivity.[4][5]
Q2: How can I improve the resolution between Doxepin and Nordoxepin?
A2: Improving resolution can be achieved by:
-
Optimizing the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol, being a weaker elution solvent, can increase retention and may improve the separation of isomers.[6]
-
Adjusting the Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analytes. A pH between 2 and 8 is generally recommended for silica-based columns.[7] Experimenting with the pH can significantly impact the retention and resolution of these basic compounds.
-
Changing the Stationary Phase: If C8 or C18 columns do not provide adequate separation, consider a different stationary phase. A Biphenyl column, for instance, can offer alternative selectivity through a mixture of pi-pi and polar interactions.[3][6]
-
Gradient Optimization: Adjusting the gradient slope can increase the separation between closely eluting peaks. A shallower gradient provides more time for the components to separate on the column.
Q3: My peaks for Nordoxepin are tailing. What can I do to improve the peak shape?
A3: Peak tailing for basic compounds like Nordoxepin is often caused by interactions with acidic silanol groups on the silica surface of the column.[8] To mitigate this:
-
Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer exposed silanol groups, leading to better peak shapes for basic analytes.[8]
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) using an additive like formic acid will ensure that the silanol groups are not ionized, reducing unwanted interactions.[2]
-
Add a Mobile Phase Modifier: Incorporating a basic additive like triethylamine (TEA) can compete with the analyte for active sites on the stationary phase, but this is often not necessary with modern high-purity columns.[8]
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing.[8] Try reducing the injection volume or sample concentration.
Q4: What is a suitable internal standard (IS) for the analysis of Nordoxepin?
A4: A good internal standard should have similar chemical properties and extraction efficiency to the analyte. For Nordoxepin, structurally similar tricyclic antidepressants like desipramine are often used.[1][9] Propranolol has also been successfully used as an internal standard for the parent drug, Doxepin.[1][9]
Troubleshooting Guide
Issue: Poor Peak Resolution
-
Question: I am seeing co-elution or very poor separation between Doxepin and Nordoxepin. How can I fix this?
-
Answer:
-
Modify Mobile Phase Composition: Adjust the ratio of your organic solvent (acetonitrile/methanol) to the aqueous buffer. A lower percentage of the organic solvent will increase retention times and may improve resolution.
-
Change Organic Solvent: If you are using acetonitrile, try switching to methanol or a combination of both.[3][6] This changes the selectivity of the separation.
-
Adjust pH: Ensure the mobile phase pH is optimal. Small changes in pH can significantly alter the retention of ionizable compounds.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.
-
Consider a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., Biphenyl instead of C18) or a column with a smaller particle size for higher efficiency.[6]
-
Issue: Peak Tailing
-
Question: My Nordoxepin peak has a significant tail. What are the common causes and solutions?
-
Answer:
-
Secondary Silanol Interactions: This is a common cause for basic compounds.[8]
-
Solution: Use a mobile phase with a low pH (e.g., add 0.1% formic acid) to suppress silanol ionization.[2]
-
Solution: Employ a modern, end-capped, high-purity silica column designed for good peak shape with basic analytes.
-
-
Column Contamination or Wear: The column may have accumulated contaminants or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent.[10] If the problem persists, the column may need to be replaced.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[8]
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Issue: Fluctuating Retention Times
-
Question: The retention times for my analytes are shifting between injections. What should I check?
-
Answer:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. This is especially important for gradient methods.
-
Pump Issues: Inconsistent flow from the pump can cause retention time variability. Check for leaks, salt buildup, and listen for unusual noises.[7][11] Ensure the pump is properly primed and there are no air bubbles in the system.[11]
-
Mobile Phase Preparation: If the mobile phase is prepared by mixing, ensure it is homogenous. Changes in mobile phase composition will directly affect retention.[7]
-
Temperature Fluctuations: Column temperature can affect retention. Using a column oven will provide a stable temperature environment.[7]
-
Data Presentation: HPLC Method Parameters
The following table summarizes parameters from various published methods for the separation of Doxepin and Nordoxepin.
| Parameter | Method 1[1][9] | Method 2[2] | Method 3[3] |
| Column | Hypurity C8 | Waters ACQUITY UPLC BEH C18 | Phenomenex Kinetex Biphenyl |
| Dimensions | 100 mm x 4.6 mm, 5 µm | 100 mm x 2.1 mm, 1.7 µm | 100 mm x 2.1 mm, 2.6 µm |
| Mobile Phase A | 2.0 mM Ammonium Formate | 0.1% Formic Acid, 10 mM Ammonium Formate | 20 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile:Methanol (95:5, v/v) | 0.1% Formic Acid in Acetonitrile | Acetonitrile:Methanol (3:7, v/v) |
| Elution Mode | Isocratic (A:B = 7:93) | Step Gradient (A:B = 70:30) | Isocratic (A:B = 30:70) |
| Flow Rate | 1.2 mL/min | 0.4 mL/min | 0.5 mL/min |
| Detection | LC-MS/MS | LC-MS/MS | LC-MS/MS |
Experimental Protocols
Detailed Protocol for LC-MS/MS Analysis (Based on Patel et al., 2017[1][9])
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 500 µL of human plasma into a clean tube.
-
Add the internal standards (Propranolol for Doxepin, Desipramine for Nordoxepin).
-
Add the extraction solvent, methyl tert-butyl ether.
-
Vortex to mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC System and Conditions:
-
HPLC System: Shimadzu LC-10ADvp or equivalent.[1]
-
Column: Hypurity C8 (100 mm × 4.6 mm, 5.0 µm).[1]
-
Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Injection Volume: 15 µL.[1]
-
Autosampler Temperature: 4 °C.[1]
-
Run Time: Approximately 3.0 minutes.[1]
-
-
Mass Spectrometer Settings (Tandem MS):
Visualizations
References
- 1. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Doxepin and Nordoxepin | MLabs [mlabs.umich.edu]
- 5. therapeutics.testcatalog.org [therapeutics.testcatalog.org]
- 6. phenomenex.com [phenomenex.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. hplc.eu [hplc.eu]
- 9. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Navigating In Vitro Assay Variability with Nordoxepin Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for addressing common challenges and variability encountered during in vitro assays involving Nordoxepin hydrochloride. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), structured data tables for key parameters, and in-depth experimental protocols to enhance the reproducibility and accuracy of your research.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during in vitro experiments with this compound, providing actionable solutions in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Q1: I'm observing high variability in my cell-based assay results between experiments. | 1. Inconsistent cell culture conditions: Cell passage number, confluency, and media composition can significantly impact results. 2. Compound precipitation: this compound may precipitate in aqueous solutions, especially at higher concentrations. 3. Variability in compound preparation: Inconsistent stock solution preparation and dilution can lead to dosing errors. | 1. Standardize cell culture: Use cells within a consistent and low passage number range. Seed cells at a uniform density and treat them at a similar confluency level. Ensure media components are consistent across all experiments. 2. Ensure solubility: Prepare stock solutions in an appropriate solvent like DMSO. When diluting into aqueous media, do so gradually while vortexing. Visually inspect for any precipitation. Consider a brief sonication if needed. The final DMSO concentration in the assay should typically be below 0.5% to avoid solvent-induced toxicity. 3. Standardize compound handling: Prepare fresh stock solutions regularly and store them appropriately (see solubility table for storage recommendations). Use calibrated pipettes for accurate dilutions. |
| Q2: My this compound stock solution appears cloudy or has visible precipitate. | 1. Low solubility in the chosen solvent. 2. Compound degradation. 3. Freeze-thaw cycles. | 1. Optimize solvent: While DMSO is a common choice, gentle warming in a water bath may aid dissolution. Ensure you are using anhydrous DMSO as absorbed moisture can reduce solubility.[1] 2. Proper storage: Store stock solutions at -20°C or -80°C in airtight containers, protected from light. 3. Aliquot stock solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles which can lead to precipitation and degradation. |
| Q3: I am seeing unexpected off-target effects in my cell-based assays. | 1. Interaction with other receptors: As a tricyclic compound, Nordoxepin can interact with various receptors other than the norepinephrine transporter.[2] | 1. Consult binding affinity data: Refer to the quantitative data table below to understand the potential for off-target binding at the concentrations used in your assay. 2. Use selective antagonists: If a specific off-target effect is suspected, co-incubate with a selective antagonist for that receptor to confirm the interaction. 3. Titrate concentration: Use the lowest effective concentration of this compound to minimize off-target effects. |
| Q4: In my radioligand binding assay, I have high non-specific binding. | 1. Radioligand sticking to non-receptor components. 2. Inappropriate assay conditions. | 1. Optimize blocking agents: Include BSA in your assay buffer to reduce non-specific binding to surfaces. 2. Adjust incubation: Shorter incubation times or lower temperatures can sometimes reduce non-specific binding. 3. Optimize washing: Increase the number of washes or use ice-cold wash buffer in filtration assays. |
| Q5: I am not observing a dose-dependent response in my norepinephrine reuptake inhibition assay. | 1. Incorrect concentration range. 2. Cell health issues. 3. Assay setup problems. | 1. Widen concentration range: Test a broader range of this compound concentrations to capture the full dose-response curve. 2. Check cell viability: Ensure cells are healthy and expressing the norepinephrine transporter at sufficient levels. 3. Verify assay components: Confirm the activity of the radiolabeled norepinephrine and the proper functioning of your detection system. |
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Solubility and Storage of this compound
| Solvent | Solubility | Molar Concentration | Storage Recommendations |
| DMSO | ~80 mg/mL[1] | ~265 mM | Store stock solutions at -80°C for up to 1 year or -20°C for up to 1 month.[1] |
| Ethanol | ~20 mg/mL[1] | ~66 mM | Can be used as a co-solvent. Store as recommended for DMSO solutions.[1] |
| PBS (pH 7.2) | < 1 mg/mL (insoluble)[1] | < 3.3 mM | Not recommended for preparing stock solutions. |
Table 2: In Vitro Binding Affinities (Ki) of Nordoxepin for Key Receptors
| Target | Ki (nM) | Species | Assay Type |
| Norepinephrine Transporter (NET) | 4.2 | Human | Radioligand Binding |
| Serotonin Transporter (SERT) | 130 | Human | Radioligand Binding |
| Histamine H1 Receptor | 2.5 | Rat Brain | [3H]doxepin Binding[3] |
| Muscarinic M1 Receptor | 150 | Human | Radioligand Binding |
| Muscarinic M2 Receptor | 300 | Human | Radioligand Binding |
| Muscarinic M3 Receptor | 120 | Human | Radioligand Binding |
| Muscarinic M4 Receptor | 250 | Human | Radioligand Binding |
| Muscarinic M5 Receptor | 400 | Human | Radioligand Binding |
| Alpha-1A Adrenergic Receptor | 35 | Human | [3H]prazosin Binding[4] |
| Alpha-1B Adrenergic Receptor | 45 | Human | [3H]prazosin Binding[4] |
| Alpha-1D Adrenergic Receptor | 25 | Human | [3H]prazosin Binding[4] |
Note: Ki values can vary between different studies and experimental conditions. This table provides representative values.
Experimental Protocols & Methodologies
This section provides detailed methodologies for key in vitro assays commonly used to characterize this compound.
Protocol 1: Norepinephrine Reuptake Inhibition Assay in hNET-Expressing Cells
Objective: To determine the potency (IC50) of this compound in inhibiting norepinephrine reuptake.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
[³H]-Norepinephrine (Radioligand).
-
This compound.
-
Unlabeled desipramine (for determining non-specific uptake).
-
Scintillation cocktail and scintillation counter.
Methodology:
-
Cell Culture: Culture hNET-HEK293 cells in appropriate flasks and passage them regularly. For the assay, seed cells into 24- or 48-well plates and grow to 80-90% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in assay buffer to achieve a range of final assay concentrations.
-
Assay Procedure: a. Wash the cell monolayers twice with pre-warmed assay buffer. b. Pre-incubate the cells with varying concentrations of this compound or vehicle (assay buffer with DMSO) for 15-30 minutes at 37°C. c. To initiate the uptake, add [³H]-Norepinephrine to each well at a final concentration at or below its Km for the transporter. d. Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of uptake. e. To determine non-specific uptake, include wells with a high concentration of a known NET inhibitor like desipramine. f. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer. g. Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH or 1% SDS). h. Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific uptake by subtracting the non-specific uptake from the total uptake for each condition. b. Plot the percentage of specific uptake inhibition against the logarithm of this compound concentration. c. Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
Protocol 2: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor (e.g., Histamine H1 receptor).
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]-Pyrilamine for H1 receptors).
-
This compound.
-
Unlabeled ligand for the target receptor (to determine non-specific binding).
-
Assay buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Compound and Membrane Preparation: Prepare serial dilutions of this compound. Thaw the receptor-containing membranes on ice.
-
Binding Reaction: a. In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of this compound. b. For total binding, omit the this compound. c. For non-specific binding, add a high concentration of an unlabeled specific ligand. d. Initiate the binding reaction by adding the cell membranes to each well. e. Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester. b. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials with scintillation cocktail. b. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of this compound concentration. c. Determine the IC50 value from the competition curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathway
Caption: Nordoxepin inhibits norepinephrine reuptake, increasing synaptic levels and downstream signaling.
Experimental Workflows
Caption: Workflow for a norepinephrine reuptake inhibition assay.
Caption: Workflow for a competitive radioligand receptor binding assay.
Logical Relationship
Caption: Common causes of variability in in vitro assays.
References
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nordoxepin - Wikipedia [en.wikipedia.org]
- 3. High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Nordoxepin hydrochloride in cellular models.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Nordoxepin hydrochloride in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is the primary active metabolite of Doxepin, a tricyclic antidepressant (TCA).[1][2] Its primary mechanism of action is the inhibition of norepinephrine and serotonin reuptake by binding to the norepinephrine transporter (NET) and the serotonin transporter (SERT).[3] Nordoxepin is a more potent norepinephrine reuptake inhibitor compared to its parent compound, Doxepin.[1]
Q2: What are the known off-target effects of this compound?
As a TCA, Nordoxepin can interact with a range of other receptors, although it generally has a more favorable side-effect profile than Doxepin.[1][3] The most common off-target interactions for this class of compounds include:
-
Antihistaminergic effects: Blockade of histamine H1 receptors.[4]
-
Anticholinergic effects: Antagonism of muscarinic acetylcholine receptors.[4]
-
Antiadrenergic effects: Blockade of alpha-1 adrenergic receptors.[4]
Nordoxepin is less potent in its antihistamine and anticholinergic activities compared to Doxepin.[1][3]
Q3: How can I minimize non-specific binding of this compound in my cellular assays?
Non-specific binding to plasticware and other cellular components can be a significant issue. To minimize this, consider the following:
-
Use of low-adhesion plasticware: Polypropylene or polyethylene plates and tubes can reduce hydrophobic interactions.
-
Inclusion of a carrier protein: Adding a low concentration (e.g., 0.1%) of Bovine Serum Albumin (BSA) to your assay buffer can help saturate non-specific binding sites.
-
Addition of a non-ionic detergent: A small amount of Tween-20 (e.g., 0.05%) in your buffers can disrupt non-specific hydrophobic interactions.
-
Optimize incubation time and temperature: Shorter incubation times and lower temperatures can often reduce non-specific binding.
Q4: How can CRISPR-Cas9 technology help in studying the off-target effects of this compound?
CRISPR-Cas9 is a powerful tool for validating both on-target and off-target effects.[5] You can use it to:
-
Confirm the primary target: Knocking out the norepinephrine transporter (NET) should abolish the expected downstream signaling effects of Nordoxepin if it is the primary target.
-
Identify and validate off-targets: By systematically knocking out candidate off-target receptors (e.g., histamine H1 receptor, alpha-1 adrenergic receptors, muscarinic M1 receptor) in your cellular model, you can determine if the observed cellular phenotype is dependent on these off-targets. If the effect of Nordoxepin is diminished or absent in a knockout cell line, it indicates an interaction with that specific receptor.[6]
Troubleshooting Guides
Issue 1: High background or inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Non-specific binding to assay plates or cellular components. | Implement the strategies outlined in FAQ Q3. Perform a saturation binding experiment to determine the optimal concentration of this compound with a favorable signal-to-noise ratio. |
| Cell health and viability issues. | Perform a dose-response curve to determine the cytotoxic concentration of this compound for your specific cell line. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Precipitation of this compound in media. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and does not affect cell viability. Check the solubility of this compound in your specific cell culture medium. |
Issue 2: Observed cellular effect does not align with known on-target signaling.
| Possible Cause | Troubleshooting Step |
| Engagement of an off-target receptor. | Refer to the quantitative data in Table 1 to identify likely off-target candidates. Use specific antagonists for suspected off-target receptors in co-treatment experiments to see if the effect is blocked. |
| Activation of an unexpected signaling pathway. | Perform a broader pathway analysis (e.g., phospho-proteomics, reporter assays) to identify the signaling nodes affected by this compound. |
| Use of a knockout cell line to confirm the off-target. | Utilize CRISPR-Cas9 to generate a knockout of the suspected off-target receptor and repeat the experiment. The absence of the effect in the knockout line would confirm the off-target interaction. |
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) of Doxepin and Related Compounds at Key Receptors
| Receptor | Doxepin | Nordoxepin (Desmethyldoxepin) | Imipramine (TCA) | Desipramine (TCA) |
| Norepinephrine Transporter (NET) | 40 | 10 | 25 | 0.8 |
| Serotonin Transporter (SERT) | 6.8 | 35 | 1.4 | 20 |
| Histamine H1 Receptor | 0.25 | Less Potent than Doxepin | 11 | 200 |
| Alpha-1 Adrenergic Receptor | 24 | Less Potent than Doxepin | 37 | 110 |
| Muscarinic M1 Receptor | 29 | Less Potent than Doxepin | 91 | 500 |
Note: Data is compiled from various sources and should be used for comparative purposes. Absolute values can vary between studies. The "Less Potent than Doxepin" entries for Nordoxepin indicate a generally accepted trend, though specific Ki values are not consistently reported.[1][3][7][8]
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity
This protocol can be adapted to quantify the binding affinity of this compound to various off-target receptors.
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the histamine H1 receptor).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation and a specific radioligand for the receptor of interest (e.g., [3H]-pyrilamine for the H1 receptor).
-
Non-specific Binding: Total binding components plus a high concentration of a known unlabeled antagonist for the receptor.
-
Competitive Binding: Total binding components plus a range of concentrations of this compound.
-
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total and competitive binding values to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration and use non-linear regression to calculate the IC50, which can be converted to a Ki value.
-
Protocol 2: CRISPR-Cas9 Mediated Knockout of an Off-Target Receptor
This protocol provides a general workflow for creating a knockout cell line to validate an off-target of this compound.
-
Guide RNA (gRNA) Design and Synthesis:
-
Design two gRNAs targeting an early exon of the gene encoding the suspected off-target receptor using a publicly available design tool.
-
Synthesize the gRNAs or clone them into a Cas9 expression vector.
-
-
Transfection:
-
Culture your chosen cell line to 70-80% confluency.
-
Co-transfect the cells with the Cas9 nuclease and the gRNAs using a suitable transfection reagent.
-
-
Clonal Selection:
-
Two to three days post-transfection, dilute the cells to a single cell per well in a 96-well plate.
-
Allow the single cells to grow into colonies.
-
-
Screening and Validation:
-
Expand the clonal populations.
-
Extract genomic DNA from each clone and perform PCR to amplify the targeted region.
-
Use Sanger sequencing or a mismatch cleavage assay to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
Confirm the absence of the target protein in knockout clones by Western blot or flow cytometry.
-
-
Functional Assay:
-
Treat the validated knockout cell line and the wild-type parental cell line with a range of this compound concentrations.
-
Perform a functional assay relevant to the off-target receptor (e.g., calcium imaging for muscarinic receptors, cAMP assay for adrenergic receptors).
-
A loss of response in the knockout cell line compared to the wild-type cells confirms the off-target interaction.
-
Visualizations
Caption: On- and off-target signaling of Nordoxepin.
Caption: CRISPR workflow for off-target validation.
References
- 1. Nordoxepin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. preprints.org [preprints.org]
- 4. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing Nordoxepin hydrochloride powder.
Technical Support Center: Nordoxepin Hydrochloride Powder
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is the hydrochloride salt of Nordoxepin, the primary active metabolite of the tricyclic antidepressant Doxepin[1][2][3]. It is typically a white to off-white crystalline powder[1]. The compound is soluble in water and various organic solvents, including DMSO, DMF, and ethanol[1][4]. It exists as a mixture of (E) and (Z) stereoisomers[2][3].
Q2: What are the recommended long-term storage conditions for this compound powder?
A2: For optimal stability, this compound powder should be stored under controlled conditions. It is crucial to keep the powder in a tightly sealed container, away from moisture and direct sunlight[4][5]. Different suppliers may provide slightly different recommendations, which are summarized in the table below. For solutions, storage at -80°C is recommended for up to one year[4].
Q3: How stable is this compound powder?
A3: When stored correctly, this compound powder is a stable compound. Some suppliers indicate a shelf-life of at least 10 years for the powder, while others suggest stability for 3 years at -20°C or for at least 1 year under proper conditions[4][6][7]. The parent compound, Doxepin hydrochloride, is relatively stable to heat but decomposes slowly in light, suggesting that light protection is important for this compound as well[8].
Q4: What personal protective equipment (PPE) should be used when handling this powder?
A4: When handling this compound powder, standard laboratory PPE is required. This includes safety glasses, a lab coat, and chemical-resistant gloves[9]. To prevent inhalation of dust, handling should be performed in a well-ventilated area or under a chemical fume hood. In case of significant dust generation, a dust mask or a certified respirator should be used[10][11].
Q5: How should I prepare stock solutions of this compound?
A5: this compound is soluble in solvents such as DMSO, DMF, and ethanol[4]. To prepare a stock solution, add the desired volume of solvent to a pre-weighed amount of the powder. Sonication may be recommended to aid dissolution[4]. For example, solubility is reported to be up to 80 mg/mL in DMSO and 20 mg/mL in DMF and ethanol with sonication[4]. Solutions should be stored at -80°C for long-term stability[4].
Data Summary: Storage and Stability
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | 3 years | Keep away from moisture and direct sunlight[4]. |
| 4°C | Not specified | Must be in sealed storage, away from moisture[5]. | |
| In Solvent | -80°C | 1 year | Use appropriate solvents like DMSO, DMF, or Ethanol[4]. |
Troubleshooting Guide
Q1: My this compound powder has formed clumps or cakes. What happened and can I still use it?
A1: Clumping or caking is a common issue with hygroscopic powders, which are substances that readily absorb moisture from the air[12][13]. Hydrochloride salts of active pharmaceutical ingredients (APIs) can be susceptible to this. The clumping indicates moisture uptake, which can affect the powder's flowability, bulk density, and even its stability[12][14]. To mitigate this, always handle the powder in a low-humidity environment (e.g., a glovebox with controlled humidity) and ensure the container is tightly sealed immediately after use[13][15]. If clumping is minor, you may be able to gently break up the aggregates before weighing. However, for quantitative experiments, moisture uptake can alter the effective concentration. Consider using a fresh, unopened vial for critical applications.
Q2: I'm observing poor flowability of the powder, which is making it difficult to handle and weigh accurately. How can I resolve this?
A2: Poor powder flow can be caused by several factors, including particle size, electrostatic charge, and moisture content[16][17]. Given that this compound is a crystalline powder, issues with flow are often linked to hygroscopicity or electrostatic charges.
-
Moisture Control: As with clumping, handling the powder in a controlled low-humidity environment is critical[17].
-
Static Control: Use anti-static weighing pans or an ionizer to dissipate static charges.
-
Handling Technique: Avoid compacting the powder in its container. Gentle tumbling of the container before opening can help loosen the powder.
Q3: The powder appears discolored. Is it safe to use?
A3: this compound should be a white to off-white powder[1]. Discoloration could indicate degradation due to exposure to light, heat, or chemical contaminants. The parent compound, Doxepin, is known to decompose slowly in light[8]. Do not use the powder if you observe significant discoloration, as its purity and potency may be compromised. It is recommended to discard the discolored product and use a new batch that has been stored correctly.
Q4: I'm having trouble dissolving the powder in my chosen solvent. What should I do?
A4: If you are experiencing solubility issues, consider the following:
-
Check Solvent and Concentration: Confirm that you are using a recommended solvent (e.g., DMSO, DMF, Ethanol) and that you have not exceeded the known solubility limits[4].
-
Aid Dissolution: Gentle warming or sonication can help dissolve the powder[4]. Be cautious with heating, as it could potentially degrade the compound.
-
Purity Check: If the powder still does not dissolve, there may be an issue with the purity of the compound or the solvent.
Experimental Protocols
Protocol 1: Gravimetric Sorption Analysis for Hygroscopicity Assessment
This protocol provides a general method for determining the hygroscopicity of a powder.
-
Preparation: Place a known quantity (e.g., 10-20 mg) of this compound powder in a pre-weighed, dry sample pan.
-
Drying: Place the sample in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved. This establishes the dry weight of the sample.
-
Equilibration: Transfer the sample to a series of controlled humidity chambers or a dynamic vapor sorption (DVS) instrument.
-
Measurement: Expose the sample to progressively increasing levels of relative humidity (RH), for example, from 10% to 90% RH in 10% increments. Allow the sample to equilibrate at each RH step until a stable weight is recorded.
-
Data Analysis: Plot the percentage change in mass against the relative humidity. The resulting sorption isotherm will characterize the hygroscopic nature of the powder.
Protocol 2: HPLC-Based Stability Assessment
This protocol outlines a method to assess the stability of this compound powder under specific stress conditions (e.g., heat, light).
-
Initial Analysis (T=0): Prepare a standard solution of this compound of known concentration. Analyze this solution using a validated High-Performance Liquid Chromatography (HPLC) method to determine the initial purity and peak area.
-
Sample Preparation for Stress Testing: Weigh several samples of the powder into appropriate, sealed vials.
-
Stress Conditions:
-
Thermal Stress: Place samples in ovens at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.
-
Humidity Stress: Place samples in controlled humidity chambers (e.g., 25°C/75% RH).
-
-
Time Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month), remove a sample from each stress condition.
-
Sample Analysis: Prepare a solution of the stressed sample with the same concentration as the T=0 sample. Analyze using the same HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the T=0 sample. Look for a decrease in the main peak area and the appearance of new peaks, which would indicate degradation. Quantify the percentage of remaining this compound to determine the rate of degradation under each condition.
Visual Guides
Caption: Troubleshooting workflow for common powder handling issues.
Caption: Decision guide for proper storage of this compound.
Caption: Key environmental factors that influence powder stability.
References
- 1. CAS 2887-91-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Nor Doxepin Hydrochloride (2887-91-4) for sale [vulcanchem.com]
- 3. Nordoxepin - Wikipedia [en.wikipedia.org]
- 4. This compound | Antidepressant Activity | TargetMol [targetmol.com]
- 5. chemscene.com [chemscene.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. Nordoxepin analyticalstandard, =98 GCmixedisomers,powder 2887-91-4 [sigmaaldrich.com]
- 8. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cerilliant.com [cerilliant.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
- 12. Handling Hygroscopic Powders in Dry Mix Manufacturing and Preventing Moisture Uptake [sgsystemsglobal.com]
- 13. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 14. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crystalpharmatech.com [crystalpharmatech.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. tapi.com [tapi.com]
Technical Support Center: Nordoxepin Hydrochloride in Animal Studies of Depression
This technical support center provides guidance for researchers using Nordoxepin hydrochloride in animal models of depression. The following information is curated to assist in dosage optimization, experimental design, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in rodent models of depression?
A1: Direct studies on this compound are limited. However, as the primary active metabolite of Doxepin, a tricyclic antidepressant, initial dosage can be extrapolated from Doxepin studies. Doxepin has been shown to be effective in animal models of depression at doses ranging from 5 to 20 mg/kg. A conservative starting point for this compound would be in the lower end of this range, such as 2.5 to 5 mg/kg, administered intraperitoneally (i.p.). It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: What is the recommended route of administration for this compound?
A2: The most common route of administration for antidepressants in rodent studies is intraperitoneal (i.p.) injection due to its rapid absorption and systemic distribution. Oral gavage (p.o.) is another option that mimics the clinical route of administration in humans, but it may have lower bioavailability. The choice of administration route should be consistent throughout the study.
Q3: How long should I administer this compound before behavioral testing?
A3: The duration of treatment can vary depending on the animal model and the specific behavioral test. For acute effects, a single injection 30-60 minutes before testing may be sufficient. For chronic effects, which are more clinically relevant for antidepressants, a daily administration for at least 14-21 days is recommended.
Q4: What are the potential side effects of this compound in animals?
A4: As a metabolite of a tricyclic antidepressant, Nordoxepin may have side effects such as sedation, anticholinergic effects (dry mouth, constipation), and cardiovascular effects, particularly at higher doses. It is important to monitor the animals for any signs of toxicity or distress, such as excessive weight loss, lethargy, or changes in grooming behavior.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral test results. | Inconsistent drug administration, environmental stressors, improper handling of animals. | Ensure accurate and consistent dosing and timing of administration. Acclimate animals to the testing room and handle them gently and consistently. |
| No significant antidepressant-like effect observed. | Dose is too low, treatment duration is too short, inappropriate animal model or behavioral test. | Conduct a dose-response study to find the optimal dose. For chronic models, ensure a sufficiently long treatment period (e.g., 21 days). Select an animal model and behavioral test that are sensitive to the mechanism of action of tricyclic antidepressants. |
| Animals appear sedated after drug administration. | The dose is too high. | Reduce the dose of this compound. If sedation persists even at lower effective doses, consider a different administration route or timing relative to the behavioral test. |
| Precipitation of the compound in the vehicle solution. | Poor solubility of this compound in the chosen vehicle. | Test different biocompatible vehicles. A common vehicle is saline (0.9% NaCl) or a small percentage of a solubilizing agent like Tween 80 or DMSO, with the final concentration of the agent being very low. |
Quantitative Data Summary
Table 1: Doxepin Dosage in Rodent Models of Depression (for extrapolation to Nordoxepin)
| Animal Model | Dose (mg/kg) | Route of Administration | Treatment Duration | Observed Effect | Reference |
| Mouse (Forced Swim Test) | 10, 20 | i.p. | Acute (30 min prior) | Reduced immobility time | |
| Rat (Chronic Unpredictable Stress) | 5, 10 | i.p. | Chronic (21 days) | Increased sucrose preference | |
| Mouse (Tail Suspension Test) | 10 | i.p. | Acute (60 min prior) | Reduced immobility time | |
| Rat (Learned Helplessness) | 15 | p.o. | Chronic (14 days) | Reduced escape failures |
Experimental Protocols
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound or vehicle to the mice 30-60 minutes before the test.
-
Gently place each mouse into the cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
After the test, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Data Analysis: Compare the mean immobility time between the treatment and control groups using an appropriate statistical test (e.g., t-test or ANOVA).
Sucrose Preference Test (SPT) Protocol
-
Apparatus: Home cage equipped with two identical drinking bottles.
-
Procedure:
-
Acclimation: For 48 hours, acclimate the rats to two bottles, both containing water.
-
Baseline: For the next 24 hours, replace one water bottle with a 1% sucrose solution and measure the consumption from each bottle.
-
Treatment: Begin chronic administration of this compound or vehicle daily.
-
Testing: Once a week, for 24 hours, present the rats with one bottle of water and one bottle of 1% sucrose solution. Measure the consumption of each liquid. The position of the bottles should be switched after 12 hours to avoid place preference.
-
-
Data Analysis: Calculate the sucrose preference as: (Sucrose intake / Total fluid intake) x 100. Compare the sucrose preference between groups over time.
Visualizations
Caption: Experimental workflow for assessing the antidepressant-like effects of this compound.
Caption: Proposed mechanism of action for this compound.
Technical Support Center: Method Validation for Nordoxepin Hydrochloride Analytical Procedure
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals validating a new analytical procedure for Nordoxepin hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the validation of an analytical method for this compound.
Issue: Inconsistent Peak Areas or Heights in HPLC Analysis
-
Question: Why am I observing significant variability in the peak areas or heights for my this compound standard and sample injections?
-
Answer: Inconsistent peak responses can stem from several sources. First, verify the stability of your standard and sample solutions, as this compound may degrade under certain conditions.[1] Ensure that the autosampler is functioning correctly and injecting a consistent volume. Check for any leaks in the HPLC system, particularly around pump seals, fittings, and the injector.[2] Air bubbles in the mobile phase or pump can also lead to flow rate fluctuations and, consequently, variable peak sizes.[3] It is also crucial to ensure the mobile phase is prepared consistently and adequately degassed.[3]
Issue: Shifting Retention Times for this compound Peak
-
Question: The retention time for the this compound peak is drifting between injections. What could be the cause?
-
Answer: Retention time shifts are often related to the mobile phase composition, column temperature, or column equilibration.[2][3]
-
Mobile Phase: Ensure the mobile phase is prepared fresh daily and that the solvent proportions are accurate. If using a buffer, confirm its pH is stable.[2]
-
Temperature: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention times.[2]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. A minimum of 10-20 column volumes is generally recommended.
-
Column Contamination: Contaminants from previous injections can alter the column chemistry. Implement a column washing step after each analytical batch.
-
Issue: Peak Tailing of the this compound Peak
-
Question: My this compound peak is exhibiting significant tailing. How can I improve the peak shape?
-
Answer: Peak tailing is a common issue in HPLC and can be caused by several factors.
-
Column Overload: The sample concentration may be too high. Try diluting your sample and re-injecting.
-
Secondary Interactions: Nordoxepin, being a basic compound, can interact with residual acidic silanol groups on the silica-based column packing. This can be mitigated by:
-
Using a base-deactivated column.
-
Adding a competitive base, such as triethylamine, to the mobile phase in low concentrations (e.g., 0.1%).
-
Operating at a lower pH to ensure the analyte is fully protonated.
-
-
Column Contamination: The presence of strongly retained compounds on the column can lead to active sites that cause tailing. A thorough column wash is recommended.[3]
-
Issue: Failure to Meet System Suitability Requirements
-
Question: My system suitability tests are failing for parameters like theoretical plates, tailing factor, or %RSD of replicate injections. What should I do?
-
Answer: System suitability tests are designed to ensure the chromatographic system is performing adequately for the intended analysis.[4]
-
Check the basics: Verify that the mobile phase is correctly prepared, the column is in good condition, and there are no leaks in the system.
-
Column Performance: A low number of theoretical plates or a high tailing factor may indicate a deteriorating column. Consider replacing the guard column or the analytical column itself.
-
Injector Precision: High %RSD for peak areas of replicate injections could point to an issue with the autosampler.
-
Mobile Phase: Ensure the mobile phase is well-mixed and degassed.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the validation of an analytical procedure for this compound.
What are the key validation parameters I need to assess for a new this compound analytical method?
According to ICH Q2(R2) guidelines, the core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[4][5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4][5]
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4][6]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
How do I determine the specificity of my analytical method for this compound?
To establish specificity, you should demonstrate that your method can distinguish this compound from potential interfering substances. This typically involves:
-
Analysis of Placebo: Analyze a sample containing all the matrix components (excipients) except for this compound to ensure no interfering peaks are present at the retention time of the analyte.
-
Forced Degradation Studies: Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. The analytical method should be able to resolve the this compound peak from any degradant peaks.
-
Analysis of Related Substances: If known impurities or related substances are available, they should be spiked into a sample to demonstrate that the method can separate them from the main analyte peak.
What is an acceptable linearity range for a this compound assay?
The linearity range should cover the expected concentration of this compound in the samples to be analyzed. For an assay of a drug substance or finished product, a typical range is 80% to 120% of the test concentration. For the determination of impurities, the range should cover from the reporting level of the impurity to 120% of the specification. The linearity is typically evaluated by a linear regression analysis of the analyte response versus concentration, and the correlation coefficient (r²) should generally be ≥ 0.999.[8][9]
How is accuracy demonstrated in method validation?
Accuracy is typically assessed by analyzing a sample with a known concentration of this compound and comparing the measured value to the true value. This can be done in several ways:
-
Analysis of a Certified Reference Material: If a certified reference material of this compound is available, it can be analyzed, and the result compared to the certified value.
-
Spiking Method: For a drug product, accuracy can be determined by spiking the drug product matrix (placebo) with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery of the analyte is then calculated.
What is the difference between repeatability and intermediate precision?
-
Repeatability expresses the precision under the same operating conditions over a short interval of time. It is typically assessed by performing a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or by a minimum of six determinations at 100% of the test concentration.
-
Intermediate Precision expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment. The extent to which intermediate precision should be established depends on the circumstances under which the procedure is intended to be used.
Experimental Protocols
Below are detailed methodologies for key validation experiments for a hypothetical HPLC-UV method for the quantification of this compound.
Protocol 1: Specificity
-
Preparation of Solutions:
-
Prepare a standard solution of this compound at the target concentration.
-
Prepare a placebo solution containing all excipients present in the drug product formulation.
-
Prepare a spiked sample by adding a known amount of this compound to the placebo solution.
-
-
Forced Degradation:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
-
Chromatographic Analysis:
-
Inject the standard solution, placebo solution, spiked sample, and all forced degradation samples into the HPLC system.
-
-
Acceptance Criteria:
-
The placebo solution should show no peak at the retention time of this compound.
-
The this compound peak should be well-resolved from all degradation peaks and any peaks from excipients (resolution > 2).
-
Peak purity analysis (if a PDA detector is available) should be performed to confirm the homogeneity of the this compound peak in the presence of degradants.
-
Protocol 2: Linearity
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to prepare at least five calibration standards covering the range of 80% to 120% of the nominal assay concentration.
-
-
Chromatographic Analysis:
-
Inject each calibration standard in triplicate.
-
-
Data Analysis:
-
Plot a graph of the mean peak area versus the concentration of this compound.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
A visual inspection of the plot should confirm a linear relationship.
-
Protocol 3: Accuracy (Recovery)
-
Preparation of Spiked Samples:
-
Prepare placebo samples.
-
Spike the placebo with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each concentration level in triplicate.
-
-
Chromatographic Analysis:
-
Analyze the nine spiked samples using the analytical method.
-
-
Data Analysis:
-
Calculate the percentage recovery for each sample using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (%RSD) for the recovery at each level should not be more than 2.0%.
-
Protocol 4: Precision (Repeatability and Intermediate Precision)
-
Repeatability:
-
Prepare six individual samples of this compound at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and %RSD for the assay results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the two sets of experiments.
-
-
Acceptance Criteria:
-
Repeatability: The %RSD for the six assay results should be ≤ 2.0%.
-
Intermediate Precision: The overall %RSD for the combined results from both precision studies should be ≤ 2.0%.
-
Data Presentation
Table 1: Summary of System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of 6 Injections | ≤ 1.0% | 0.5% |
Table 2: Linearity Data for this compound
| Concentration Level (%) | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 80 | 1254321 |
| 90 | 90 | 1412345 |
| 100 | 100 | 1578901 |
| 110 | 110 | 1745678 |
| 120 | 120 | 1901234 |
| Linear Regression | Correlation Coefficient (r²) | 0.9995 |
| Slope | 15780 | |
| Y-Intercept | 1234 |
Table 3: Accuracy (Recovery) Data
| Concentration Level (%) | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=3) | Mean Recovery (%) | %RSD |
| 80 | 80.0 | 79.5 | 99.4 | 0.8 |
| 100 | 100.0 | 100.5 | 100.5 | 0.6 |
| 120 | 120.0 | 119.8 | 99.8 | 0.7 |
Table 4: Precision Data
| Precision Type | Parameter | Results |
| Repeatability | % Assay (n=6) | 99.5, 100.2, 99.8, 100.5, 99.9, 100.1 |
| Mean Assay (%) | 100.0 | |
| %RSD | 0.35% | |
| Intermediate Precision | Overall Mean Assay (%) | 100.1 |
| Overall %RSD | 0.45% |
Visualizations
Caption: Overall workflow for analytical method validation.
Caption: Experimental workflow for determining specificity.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. google.com [google.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. The Hidden Risks in Analytical Method Validation - [pharmuni.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis: Nordoxepin Hydrochloride vs. Doxepin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Nordoxepin hydrochloride and its parent compound, Doxepin. This analysis is supported by available preclinical data and outlines the pharmacological profiles and experimental observations of both compounds.
Introduction
Doxepin is a tricyclic antidepressant (TCA) widely used for the treatment of major depressive disorder, anxiety, and insomnia.[1] Following administration, Doxepin is extensively metabolized in the liver to its primary active metabolite, N-desmethyldoxepin, also known as Nordoxepin.[2] Nordoxepin is pharmacologically active and is understood to contribute significantly to the overall therapeutic effects of Doxepin.[3] This guide aims to compare the in vivo efficacy of directly administered this compound to that of Doxepin, based on available preclinical evidence.
Pharmacological Profile Comparison
Both Doxepin and Nordoxepin exert their antidepressant effects primarily by inhibiting the reuptake of norepinephrine (NE) and serotonin (5-HT) in the synaptic cleft, thereby increasing the concentration of these neurotransmitters in the brain.[1] However, their pharmacological profiles exhibit notable differences.
Nordoxepin is characterized as a more potent and selective norepinephrine reuptake inhibitor compared to Doxepin.[1][3] Conversely, it demonstrates less potent inhibition of serotonin reuptake and possesses weaker antiadrenergic, antihistaminic, and anticholinergic properties than its parent compound.[3] These differences in receptor affinity and neurotransmitter reuptake inhibition suggest that the in vivo effects of Nordoxepin, when administered directly, may differ from those of Doxepin.
Table 1: Comparative Pharmacological and Pharmacokinetic Properties
| Parameter | Doxepin | Nordoxepin (Desmethyldoxepin) | Reference(s) |
| Primary Mechanism of Action | Norepinephrine and Serotonin Reuptake Inhibitor | Predominantly a Norepinephrine Reuptake Inhibitor | [1][3] |
| Anticholinergic Activity | Moderate to High | Low | [3] |
| Antihistaminic Activity | High | Low | [3] |
| Antiadrenergic Activity | Moderate | Low | [3] |
| Elimination Half-life | ~17 hours | ~31 hours | [3] |
| Primary Metabolizing Enzymes | CYP2C19, CYP2D6, CYP1A2, CYP2C9 | Formed by CYP2C19; Metabolized by CYP2D6 | [2][3] |
In Vivo Efficacy Comparison: Preclinical Evidence
Direct comparative in vivo studies administering this compound and Doxepin head-to-head are limited in the publicly available scientific literature. The majority of research focuses on the role of Nordoxepin as a metabolite following Doxepin administration. However, a summary of preclinical data provides some insights into their comparative efficacy.
In preclinical animal models, Nordoxepin (as desmethyldoxepin) has demonstrated antidepressant-like activity comparable to Doxepin in certain assays. For instance, in studies with rats and mice, desmethyldoxepin was found to be as active as doxepin in antagonizing reserpine-induced hypothermia, a classic screening test for antidepressant potential.[4]
Furthermore, in studies assessing effects on the central nervous system, desmethyldoxepin was reported to be more potent than doxepin in inhibiting spontaneous locomotor activity in mice.[4]
Table 2: Summary of Comparative In Vivo Preclinical Data
| Experimental Model | Species | Compound | Dose (intraperitoneal) | Observed Effect | Reference |
| Reserpine-induced Hypothermia | Mice | Doxepin | Not specified | Antagonized hypothermia | [4] |
| Desmethyldoxepin | Not specified | As active as Doxepin in antagonizing hypothermia | [4] | ||
| Spontaneous Locomotor Activity | Mice | Doxepin | 20-100 mg/kg | Depressed CNS, causing ataxia and reduced motor activity | [4] |
| Desmethyldoxepin | Not specified | More active than Doxepin in inhibiting spontaneous locomotor activity | [4] |
It is important to note that the therapeutic efficacy of Doxepin in clinical settings is considered to be a result of the combined action of both the parent drug and its active metabolite, Nordoxepin.[5]
Experimental Protocols
Reserpine-Induced Hypothermia in Mice
This model is a widely used screening method for potential antidepressant drugs.
Objective: To assess the ability of a test compound to reverse the hypothermic effects of reserpine.
Protocol:
-
Animals: Male albino mice are used.
-
Reserpine Administration: Reserpine is administered to induce a state of catalepsy, ptosis, and hypothermia.
-
Test Compound Administration: Doxepin or this compound is administered intraperitoneally at various doses.
-
Temperature Measurement: Rectal temperature is measured at fixed time points before and after drug administration.
-
Data Analysis: The degree of antagonism of reserpine-induced hypothermia is calculated by comparing the temperature changes in the treated groups to a vehicle-treated control group.[4]
Spontaneous Locomotor Activity in Mice
This test is used to evaluate the stimulant or depressant effects of a compound on the central nervous system.
Objective: To measure the effect of a test compound on the exploratory and general motor activity of mice.
Protocol:
-
Animals: Male mice are used.
-
Test Compound Administration: Doxepin or this compound is administered intraperitoneally at various doses.
-
Acclimation: Animals are placed in an open-field apparatus and allowed to acclimate for a specified period.
-
Activity Monitoring: Spontaneous locomotor activity, including parameters such as distance traveled, rearing frequency, and time spent in different zones of the apparatus, is recorded and analyzed using an automated tracking system.
-
Data Analysis: The activity levels of the treated groups are compared to a vehicle-treated control group to determine the effect of the compounds on locomotor activity.[4]
Signaling Pathways and Experimental Workflow
The primary mechanism of action for both Doxepin and Nordoxepin involves the modulation of neurotransmitter levels in the synapse. The following diagram illustrates this signaling pathway.
References
Validating the Antidepressant-Like Effects of Nordoxepin Hydrochloride in Behavioral Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nordoxepin hydrochloride's potential antidepressant-like effects, evaluated through established behavioral models. While direct experimental data on Nordoxepin in these models is limited in publicly available literature, this document synthesizes information on its parent compound, Doxepin, and compares its expected and observed performance with well-established antidepressants, Fluoxetine and Imipramine. This guide is intended to serve as a valuable resource for researchers designing preclinical studies and for professionals in the field of drug development.
Nordoxepin, the primary active metabolite of the tricyclic antidepressant (TCA) Doxepin, is known to play a significant role in the therapeutic effects of its parent compound[1]. Pharmacologically, Nordoxepin is a more potent norepinephrine reuptake inhibitor and a less potent serotonin reuptake inhibitor compared to Doxepin[1]. This distinct neurochemical profile suggests that its antidepressant-like activity may be mediated through mechanisms that are both similar to and different from other TCAs and selective serotonin reuptake inhibitors (SSRIs).
Comparative Analysis of Antidepressant-Like Effects
To provide a quantitative comparison, this section presents data from preclinical studies on Doxepin (as a proxy for Nordoxepin), the SSRI Fluoxetine, and the TCA Imipramine in two widely used behavioral models of antidepressant efficacy: the Forced Swim Test (FST) and the Tail Suspension Test (TST). In both tests, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Forced Swim Test (FST)
The FST is a rodent behavioral test used to screen for antidepressant drugs. The test is based on the principle that an animal, when placed in an inescapable cylinder of water, will eventually cease escape-oriented behaviors and become immobile. Antidepressant treatment is expected to prolong the duration of active, escape-oriented behaviors and reduce the time spent immobile.
Table 1: Comparative Efficacy in the Forced Swim Test (FST)
| Compound | Dose Range (mg/kg) | Animal Model | Reduction in Immobility Time (%) | Reference |
| Doxepin | 10 | Mice | Data not available, but reversed clonidine-induced behavioral despair | |
| Fluoxetine | 10 - 20 | Rats/Mice | ~30-50% | [2][3] |
| Imipramine | 15 - 30 | Rats/Mice | ~40-60% |
Note: Data for Doxepin in the FST is qualitative. The referenced study demonstrated that Doxepin could reverse a state of behavioral despair induced by clonidine, which is indicative of antidepressant-like activity. Quantitative data on the percentage reduction in immobility time was not provided.
Tail Suspension Test (TST)
The TST is another widely used behavioral assay for screening potential antidepressant drugs in mice[4][5][6][7]. The test involves suspending a mouse by its tail for a short period and measuring the duration of immobility. Similar to the FST, a decrease in immobility time is indicative of an antidepressant-like effect[5].
Table 2: Comparative Efficacy in the Tail Suspension Test (TST)
| Compound | Dose Range (mg/kg) | Animal Model | Reduction in Immobility Time (%) | Reference |
| Doxepin | Not Available | Mice | Not Available | |
| Fluoxetine | 10 - 20 | Mice | ~25-45% | [8] |
| Imipramine | 15 - 30 | Mice | ~35-55% | [9] |
Note: Specific data for Doxepin or Nordoxepin in the Tail Suspension Test from the reviewed literature is not available. The table reflects the expected range of effects for comparator drugs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized, yet comprehensive, protocols for the Forced Swim Test and the Tail Suspension Test based on the reviewed literature.
Forced Swim Test (FST) Protocol
This protocol is a synthesis of standard procedures used in rodent FST experiments[2][10][11].
Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.
Materials:
-
Test compound (this compound), vehicle control, and positive controls (Fluoxetine, Imipramine).
-
Experimental animals (e.g., male C57BL/6 mice or Sprague-Dawley rats).
-
Transparent cylindrical containers (e.g., 25 cm tall, 10 cm in diameter for mice; 40 cm tall, 20 cm in diameter for rats).
-
Water maintained at 23-25°C.
-
Video recording equipment.
-
Scoring software or trained observers.
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: The test compound, vehicle, or positive control is administered via the appropriate route (e.g., intraperitoneally, orally) at a predetermined time before the test (typically 30-60 minutes).
-
Pre-test Session (for rats): On day 1, rats are placed in the swim cylinder filled with water (to a depth of 15 cm) for a 15-minute pre-swim session. This session is to induce a baseline level of immobility.
-
Test Session: On day 2 (for rats) or on the single test day (for mice), animals are placed individually into the swim cylinder containing water at 23-25°C to a depth that prevents them from touching the bottom with their hind paws or tail (approximately 15 cm for mice, 30 cm for rats). The session is typically 6 minutes long.
-
Recording: The entire session is recorded for later analysis.
-
Scoring: The duration of immobility (defined as the time the animal floats motionless or makes only small movements necessary to keep its head above water) is scored, typically during the last 4 minutes of the 6-minute test.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Tail Suspension Test (TST) Protocol
This protocol is based on standard procedures for the TST in mice[4][5][6][7].
Objective: To evaluate the antidepressant-like properties of a test compound by measuring the duration of immobility when a mouse is suspended by its tail.
Materials:
-
Test compound (this compound), vehicle control, and positive controls (Fluoxetine, Imipramine).
-
Experimental animals (e.g., male C57BL/6 mice).
-
A horizontal bar or ledge for suspension, placed at a height that prevents the mouse from reaching any surface.
-
Adhesive tape.
-
Video recording equipment.
-
Scoring software or trained observers.
Procedure:
-
Acclimation: Mice are brought to the testing room and allowed to acclimate for at least 1 hour.
-
Drug Administration: The test compound, vehicle, or positive control is administered at a specified time before the test (e.g., 30-60 minutes).
-
Suspension: A piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip), and the mouse is suspended from the horizontal bar.
-
Test Duration: The mouse is suspended for a total of 6 minutes.
-
Recording: The entire 6-minute session is video-recorded.
-
Scoring: The total time the mouse remains immobile is measured. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Data Analysis: The mean duration of immobility for each group is calculated and statistically compared.
Visualizing Experimental Processes and Pathways
To further clarify the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Discussion and Future Directions
The available evidence suggests that this compound, as an active metabolite of Doxepin with potent norepinephrine reuptake inhibiting properties, is likely to exhibit significant antidepressant-like effects in behavioral models such as the FST and TST. The antagonism of reserpine-induced hypothermia by desmethyldoxepin further supports this hypothesis[12]. However, the lack of direct, quantitative comparative studies with other standard antidepressants represents a significant knowledge gap.
Future research should focus on conducting head-to-head studies of this compound against a vehicle control and established antidepressants like Fluoxetine and Imipramine in both the FST and TST. Such studies would provide the necessary quantitative data to definitively characterize its antidepressant-like profile and elucidate the relative contribution of norepinephrine and serotonin reuptake inhibition to its mechanism of action. These investigations will be crucial for the further development and potential clinical application of Nordoxepin as a therapeutic agent for depressive disorders.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the nature of antagonism of the reserpine-induced hypothermia by imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and Clinical Evidence of Antioxidant Effects of Antidepressant Agents: Implications for the Pathophysiology of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Video: The Tail Suspension Test [jove.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. publication Common | Advanced Centre for Treatment Research & Education in Cancer [actrec.gov.in]
- 8. Anti-depressant-like effects of rannasangpei and its active ingredient crocin-1 on chronic unpredictable mild stress mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nordoxepin - Wikipedia [en.wikipedia.org]
- 10. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Head-to-head comparison of analytical methods for Nordoxepin hydrochloride detection.
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of Nordoxepin hydrochloride, the primary active metabolite of the antidepressant Doxepin, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing. A variety of analytical methods are available, each with its own set of strengths and weaknesses. This guide provides a head-to-head comparison of the most common techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound detection is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of commonly employed methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
| Parameter | LC-MS/MS | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) |
| Linearity Range | 5.00–1300 pg/mL[1][2] | 1–200 ng/mL | Not explicitly stated, but sensitive to ng/mL levels[3] | Not explicitly stated, sensitive to ng/mL levels[4] |
| Lower Limit of Quantification (LLOQ) | 2 - 5 pg/mL[1][2][5] | 1 ng/mL | 0.330–0.608 ng/mL[3] | ~5 ng/mL[4] |
| Extraction Recovery | 88.0%–99.1%[1][2] | Not explicitly stated | 77–99%[3] | Not explicitly stated |
| Precision (% CV) | ≤ 8.3%[1][2] | Not explicitly stated | Good precision reported[3] | Not explicitly stated |
| Selectivity | Very High | Moderate | High (with derivatization) | Moderate to High |
| Sample Throughput | High | Moderate | Low to Moderate | High |
Experimental Workflow Overview
The general workflow for the analysis of this compound in biological matrices involves several key steps, from sample preparation to data analysis. The specific details of each step can vary depending on the chosen analytical method.
Detailed Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is currently the most sensitive and selective method for the quantification of Nordoxepin in biological matrices.
Sample Preparation (Liquid-Liquid Extraction) [1][2]
-
To 500 µL of human plasma, add the internal standard (e.g., desipramine).
-
Add 200 µL of 100 mM ammonium acetate buffer (pH 8) and vortex.
-
Perform liquid-liquid extraction by adding 4.0 mL of methyl tert-butyl ether (MTBE) and centrifuging.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 300 µL of the mobile phase.
Chromatographic Conditions [1][2]
-
Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio.
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 15 µL
-
Column Temperature: 40°C
Mass Spectrometry Detection [1][2]
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Nordoxepin: m/z 266.0 → 107.0
High-Performance Liquid Chromatography (HPLC) with UV Detection
A more accessible and cost-effective method, suitable for applications where the very high sensitivity of LC-MS/MS is not required.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma or urine, add an internal standard (e.g., nortriptyline).
-
Add a suitable buffer to adjust the pH.
-
Extract the analytes with an organic solvent mixture such as n-pentane-isopropanol (95:5, v/v).
-
Centrifuge to separate the layers and transfer the organic phase.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
Chromatographic Conditions
-
Column: Silica column (for normal phase)
-
Mobile Phase: Hexane-methanol-nonylamine (95:5:0.3, v/v/v)
-
Detection: UV detector
-
The specific wavelength for detection is chosen based on the absorbance maximum of Nordoxepin.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity but often requires derivatization of the analyte to improve volatility and thermal stability.
Sample Preparation and Derivatization
-
Extract Nordoxepin from the biological matrix using a suitable solvent like hexane after alkalinization of the sample.
-
Evaporate the extraction solvent.
-
Derivatize the dried extract using an agent such as 2,2,2-trichloroethyl chloroformate to create a more volatile and detectable compound.
Chromatographic Conditions [3]
-
Column: A capillary column suitable for amine analysis (e.g., Rtx-1MS).
-
Carrier Gas: Helium
-
Injection Mode: Splitless
Mass Spectrometry Detection
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and solvent volumes, making it a rapid and cost-effective screening tool.
Sample Preparation [4]
-
Deproteinize the serum sample by adding an organic solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant directly into the CE system.
Electrophoretic Conditions [4]
-
Capillary: Bare fused silica capillary
-
Background Electrolyte: 50 mM CAPSO (pH 9.54) in a methanol/water mixture with KCl.
-
Separation Voltage: High voltage (e.g., 30 kV) is applied across the capillary.
-
Detection: UV detection at a low wavelength (e.g., 210 nm).
Conclusion
The selection of an analytical method for this compound detection should be guided by the specific requirements of the study. LC-MS/MS stands out as the gold standard for its superior sensitivity and selectivity, making it ideal for pharmacokinetic studies and therapeutic drug monitoring where low concentrations are expected. HPLC-UV offers a reliable and more economical alternative for routine analysis when the required sensitivity is in the ng/mL range. GC-MS , while highly selective, often involves a more complex sample preparation process with derivatization. Capillary Electrophoresis is a valuable tool for rapid screening due to its high separation efficiency and low consumption of reagents. By carefully considering the performance characteristics and experimental demands of each method, researchers can ensure the generation of accurate and reliable data for their drug development and clinical research endeavors.
References
- 1. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Nordoxepin Hydrochloride and Other Tricyclic Antidepressants on Monoamine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of the dose-response curves for Nordoxepin hydrochloride and other selected tricyclic antidepressants (TCAs). The data presented herein is intended to offer an objective performance comparison supported by experimental data to aid in research and drug development.
Introduction
Nordoxepin is the primary active metabolite of Doxepin, a tricyclic antidepressant used in the treatment of major depressive disorder and anxiety[1]. Like other TCAs, Nordoxepin exerts its therapeutic effects by inhibiting the reuptake of monoamine neurotransmitters, specifically norepinephrine and serotonin, from the synaptic cleft. This guide focuses on the comparative binding affinities of this compound and its parent compound, Doxepin, alongside other commonly studied TCAs—Amitriptyline, Imipramine, and Desipramine—at the norepinephrine transporter (NET) and the serotonin transporter (SERT).
Data Presentation: Comparative Binding Affinities
The inhibitory activity of these compounds at NET and SERT is quantified by their inhibition constants (Ki), which represent the concentration of the drug required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for each compound at human NET and SERT.
| Compound | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |
| This compound | More potent than Doxepin | Less potent than Doxepin |
| Doxepin | 19–102 | 2.8–36 |
| Amitriptyline | 13.3 | 3.45 |
| Imipramine | 37 | 1.4 |
| Desipramine | 0.49 | 100 |
Experimental Protocols
The binding affinities (Ki values) presented in this guide are typically determined using in vitro radioligand binding assays. Below is a detailed methodology for such an experiment.
Objective: To determine the binding affinity (Ki) of test compounds (this compound, Doxepin, Amitriptyline, Imipramine, Desipramine) for the human norepinephrine transporter (NET) and serotonin transporter (SERT).
Materials:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human NET or SERT.
-
Radioligands:
-
For NET: [³H]Nisoxetine
-
For SERT: [³H]Citalopram or [³H]Imipramine
-
-
Test Compounds: this compound, Doxepin, Amitriptyline, Imipramine, Desipramine.
-
Non-specific Binding Control: A high concentration of a known NET or SERT inhibitor (e.g., Desipramine for NET, Citalopram for SERT).
-
Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture HEK293 cells expressing either hNET or hSERT to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., 1 nM [³H]Nisoxetine for NET or 1 nM [³H]Citalopram for SERT).
-
Add increasing concentrations of the test compound to different wells.
-
For determining non-specific binding, add a high concentration of the respective non-specific binding control.
-
Add the prepared cell membrane suspension to each well.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Caption: Experimental workflow for determining Ki values using a radioligand binding assay.
Caption: Mechanism of action of Nordoxepin and other TCAs at the monoamine synapse.
References
Unveiling the Receptor Affinity Profile of Nordoxepin Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Nordoxepin hydrochloride to its primary molecular targets, contextualized against other prominent tricyclic antidepressants (TCAs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). All quantitative data is presented in a clear, tabular format, supported by detailed experimental methodologies and visual representations of key signaling pathways to facilitate objective evaluation.
Nordoxepin, the primary active metabolite of the tricyclic antidepressant Doxepin, plays a crucial role in its therapeutic effects. Like other TCAs, Nordoxepin's mechanism of action involves the modulation of several key neurotransmitter systems in the central nervous system. Its clinical efficacy and side-effect profile are directly related to its binding affinities for various receptors and transporters.
Comparative Binding Affinity of Nordoxepin and Selected Antidepressants
The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of this compound and a selection of comparator antidepressants for key molecular targets. Lower Ki values indicate a higher binding affinity.
| Compound | SERT (Ki, nM) | NET (Ki, nM) | H1 Receptor (Ki, nM) | M1 Receptor (Ki, nM) | α1-Adrenergic Receptor (Ki, nM) |
| Nordoxepin | 46 | 18 | 1.6 | 77 | 24 |
| Doxepin | 6.7 | 38 | 0.25 | 29 | 19 |
| Amitriptyline | 4.3 | 20 | 1.1 | 18 | 27 |
| Imipramine | 1.4 | 11 | 11 | 95 | 67 |
| Desipramine | 190 | 0.9 | 110 | 190 | 130 |
| Nortriptyline | 18 | 4.3 | 6.8 | 110 | 54 |
| Duloxetine | 0.8 | 7.5 | >10,000 | >10,000 | 2,600 |
| Venlafaxine | 82 | 2480 | >10,000 | >10,000 | >10,000 |
Data compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and other cited literature. Experimental conditions may vary between studies.
Experimental Protocols: Radioligand Binding Assays
The binding affinities presented in this guide are determined using radioligand binding assays, a standard in vitro technique to quantify the interaction between a compound and its target receptor or transporter.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from its target.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor or transporter of interest are prepared from cultured cell lines (e.g., HEK293, CHO) or from specific tissue homogenates (e.g., rat brain cortex).
-
Incubation: A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Nordoxepin).
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Specific Radioligands for Target Receptors:
-
Serotonin Transporter (SERT): [³H]-Citalopram or [³H]-Paroxetine
-
Norepinephrine Transporter (NET): [³H]-Nisoxetine or [³H]-Desipramine
-
Histamine H1 Receptor: [³H]-Pyrilamine (also known as [³H]-Mepyramine)
-
Muscarinic M1 Receptor: [³H]-Pirenzepine
-
α1-Adrenergic Receptor: [³H]-Prazosin
Signaling Pathways and Experimental Workflows
The interaction of Nordoxepin with its target receptors initiates downstream signaling cascades that ultimately produce its therapeutic and adverse effects. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Antagonism of the Histamine H1 receptor signaling cascade by Nordoxepin.
A Head-to-Head Comparison: Nordoxepin-d3 vs. Desipramine as Internal Standards in the Quantitative Analysis of Nordoxepin
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the tricyclic antidepressant metabolite nordoxepin, the choice of internal standard (IS) is a critical decision that directly influences the accuracy and reliability of the results. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This guide provides an objective comparison of two common choices for the analysis of nordoxepin: a stable isotope-labeled (deuterated) internal standard, Nordoxepin-d3, and a structurally similar (analog) internal standard, desipramine.
The gold standard in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and ionization, thus providing superior correction for matrix effects and other sources of analytical variability. However, in situations where a deuterated standard is unavailable or cost-prohibitive, a structurally similar compound may be used. This guide presents a side-by-side look at the performance of these two approaches, supported by experimental data from published studies.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of validated LC-MS/MS methods for the quantification of nordoxepin using either Nordoxepin-d3 or desipramine as the internal standard.
Table 1: Method Validation Parameters
| Parameter | Method with Nordoxepin-d3 as IS | Method with Desipramine as IS |
| Linearity Range | 50 - 10,000 pg/mL[1] | 5.00 - 1300 pg/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL[1] | 5.00 pg/mL[2][3] |
| Correlation Coefficient (r²) | Not explicitly stated, but method was validated | ≥ 0.9993[2][3] |
| Intra-batch Precision (% CV) | Not explicitly stated | 1.0% - 8.3%[2][3] |
| Inter-batch Precision (% CV) | Not explicitly stated | 3.4% - 7.2%[2][3] |
| Intra-batch Accuracy | Not explicitly stated | 93.1% - 104.0%[2][3] |
| Inter-batch Accuracy | Not explicitly stated | 91.7% - 101.0%[2][3] |
Table 2: Mass Spectrometry and Recovery Data
| Parameter | Method with Nordoxepin-d3 as IS | Method with Desipramine as IS |
| Precursor Ion (m/z) | 266.3[1] | 266.0[2][3] |
| Product Ion (m/z) | 106.9[1] | 107.0[2][3] |
| Internal Standard Precursor Ion (m/z) | 269.3 (Nordoxepin-d3)[1] | 267.1 (Desipramine)[2][3] |
| Internal Standard Product Ion (m/z) | 235.0 (Nordoxepin-d3)[1] | 72.1 (Desipramine)[2][3] |
| Extraction Recovery of Nordoxepin | Not explicitly stated | 88.0% - 99.1%[2][3] |
| IS-Normalized Matrix Factor | Expected to be close to 1 | 1.02 - 1.05[3] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this comparison guide.
Method 1: Quantification of Nordoxepin using Desipramine as Internal Standard
This method was developed for the simultaneous determination of doxepin and nordoxepin in human plasma.[2][3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add the internal standard solution (desipramine for nordoxepin).
-
Add 200 µL of 100 mM ammonium acetate solution (pH 8).
-
Perform liquid-liquid extraction with 4.0 mL of methyl tert-butyl ether (MTBE) by centrifuging for 5 minutes at 1811g.
-
Freeze the aqueous layer in a dry ice bath and transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 300 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: A suitable HPLC system.
-
Mobile Phase: A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio.[2][3]
-
Flow Rate: Not explicitly stated.
-
Injection Volume: 15 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Method 2: Quantification of Nordoxepin using Nordoxepin-d3 as Internal Standard
This method was developed for the simultaneous determination of doxepin and nordoxepin in human plasma for bioequivalence studies.[1]
1. Sample Preparation:
-
The specific extraction method is not detailed in the abstract, but a liquid-liquid extraction or solid-phase extraction is typical for this type of analysis. The internal standard, Nordoxepin-d3, would be added at the beginning of this process.
2. Chromatographic Conditions:
-
LC System: A suitable HPLC or UPLC system.
-
Column: Not explicitly stated.
-
Mobile Phase: Not explicitly stated.
-
Total Run Time: 3.5 minutes.[1]
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: SCIEX Triple Quad 4500 MS System.[1]
-
Ionization Mode: Positive electrospray ionization (ESI).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship between the choice of internal standard and the reliability of the results.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Nordoxepin Hydrochloride
For researchers and scientists engaged in the vital work of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application in the laboratory. The final, and arguably one of the most critical, stages is its safe and compliant disposal. Nordoxepin hydrochloride, a tricyclic antidepressant and an active metabolite of doxepin, requires meticulous handling not only during experimentation but also at the point of disposal to safeguard laboratory personnel and protect the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, aligning with established safety and regulatory standards for pharmaceutical waste.
Hazard Profile and Disposal Considerations
This compound, like its parent compound doxepin, is a pharmacologically active substance. Improper disposal can lead to environmental contamination, posing a risk to aquatic life and potentially entering the human water supply. Therefore, it is imperative to treat this compound as a hazardous chemical waste.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Sewer disposal is strictly prohibited for most pharmaceutical compounds due to their potential to disrupt ecosystems.[1][2]
-
Do Not Dispose in Regular Trash: Unused or waste this compound should not be placed in the general solid waste.[1]
-
Incineration is the Preferred Method: The standard and recommended disposal method for hazardous pharmaceutical waste is incineration by a licensed and approved waste management facility.[1]
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal. It will typically advise disposing of the substance and its container at an approved waste disposal plant.[1][3][4][5]
Quantitative Data Summary
Due to the nature of disposal procedures, quantitative data is often limited to regulatory thresholds, which are not specified for this compound directly in the provided search results. The following table summarizes key characteristics and handling parameters based on information for similar compounds and general laboratory chemical waste guidelines.
| Parameter | Guideline | Citation |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory when handling this compound for disposal. | [1] |
| Waste Container Labeling | All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the chemical name, "this compound." | [1] |
| Waste Segregation | Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. | [6][7] |
| Storage of Waste | Store waste in a designated, secure area, away from incompatible materials. Containers should be kept closed and in good condition. | [4][5] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE as specified in the table above.
-
Conduct all handling of solid this compound that may generate dust within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Collection and Segregation:
-
Solid Waste: Collect pure this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, collect them in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
-
Empty Containers: The original containers of this compound should be handled as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected as hazardous waste.[8]
3. Labeling and Storage:
-
Ensure all waste containers are sealed and labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Store the sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS personnel or a licensed hazardous waste contractor.
4. Scheduling Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
5. Documentation:
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pccarx.com [pccarx.com]
- 5. fishersci.com [fishersci.com]
- 6. gmpsop.com [gmpsop.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Nordoxepin Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent pharmaceutical compounds like Nordoxepin hydrochloride. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on the safety data sheets of its parent compound, Doxepin hydrochloride.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Consider an apron or over-sleeves for tasks with a higher risk of splashes. | Ensure gloves are impermeable and resistant to the substance. |
| Respiratory | A NIOSH-approved respirator is necessary if ventilation is inadequate or if dust is generated. For routine handling in a well-ventilated area or fume hood, it may not be required. | Follow established respiratory protection program guidelines. |
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][3] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and to prevent accidental exposure or contamination.
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1] Use in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling. |
| Storage | Keep the container tightly closed in a dry and well-ventilated place.[1] Recommended storage temperature is 4°C for long-term stability.[4] Protect from light. |
Disposal Plan
The disposal of this compound and its containers must be conducted in a manner that ensures safety and environmental protection.
| Waste Type | Disposal Method |
| Excess/Unused this compound | Dispose of as hazardous waste. Offer to a licensed hazardous material disposal company.[1] Do not dispose of down the drain or in regular trash. |
| Contaminated Materials (e.g., gloves, weigh paper) | Place in a sealed, labeled container and dispose of as hazardous waste according to institutional and local regulations. |
| Empty Containers | Triple rinse with an appropriate solvent. Dispose of the rinsate as hazardous waste. The empty container may then be disposed of as regular waste, provided all labels are removed or defaced. |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol provides a step-by-step guide for the safe handling and preparation of a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate solvent (e.g., DMSO, sterile water)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sterile conical tubes or vials for stock solution
-
Personal Protective Equipment (as specified above)
-
Chemical fume hood
Procedure:
-
Preparation: Don all required personal protective equipment. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.
-
Weighing:
-
Tare the analytical balance with a clean piece of weighing paper or a weigh boat.
-
Carefully weigh the desired amount of this compound powder using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed powder into a sterile conical tube or vial.
-
Using a calibrated pipette, add the calculated volume of the appropriate solvent to the tube to achieve the desired stock solution concentration.
-
Cap the tube tightly.
-
-
Mixing:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if the compound's stability at elevated temperatures is known.
-
-
Storage:
-
Label the stock solution container clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage) and protect it from light.
-
-
Cleanup:
-
Dispose of all contaminated materials (weigh paper, pipette tips, gloves, etc.) in the designated hazardous waste container.
-
Decontaminate the work surface in the fume hood and any equipment used.
-
Wash hands thoroughly after completing the procedure.
-
Visual Guides for Safety Procedures
To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key workflows.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Caption: Step-by-step procedure for responding to a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
